(R,R)-Palonosetron Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-NBLXOJGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R,R)-Palonosetron Hydrochloride: A Technical Guide to its 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) is a second-generation 5-HT3 receptor antagonist, distinguished by its high binding affinity and long duration of action, making it highly effective in the prevention of chemotherapy-induced nausea and vomiting (CINV). Palonosetron possesses two chiral centers, resulting in four possible stereoisomers. The pharmacologically active agent is the (S,S)-isomer, also referred to as (3aS, 2S)-Palonosetron. This technical guide provides an in-depth analysis of the 5-HT3 receptor binding affinity of the (R,R)-Palonosetron Hydrochloride stereoisomer, in comparison to its other stereoisomers, offering valuable insights for researchers and professionals in drug development.
Quantitative Binding Affinity Data
The binding affinity of Palonosetron stereoisomers to the 5-HT3 receptor has been determined through various in vitro studies. The data consistently demonstrates a significant stereoselectivity in receptor binding, with the (S,S)-isomer exhibiting the highest affinity.
| Stereoisomer | Receptor | Assay Type | Radioligand | Preparation | Ki (-log Ki) | IC50 (pIC50) | Reference |
| (R,R)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 8.4 | - | [1] |
| (S,S)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 10.5 | - | [1] |
| (S,R)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 8.6 | - | [1] |
| (R,S)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 9.5 | - | [1] |
| Palonosetron (isomer not specified) | 5-HT3A | Radioligand Binding | [3H]granisetron | COS-7 cells | 0.22 ± 0.07 nM | - | [2] |
| Palonosetron (isomer not specified) | 5-HT3A | Functional Assay | - | HEK293 cells | - | 0.24 nM | [3] |
| Palonosetron (isomer not specified) | 5-HT3AB | Functional Assay | - | HEK293 cells | - | 0.18 nM | [3] |
Experimental Protocols
The determination of the 5-HT3 receptor binding affinity of Palonosetron isomers typically involves radioligand binding assays and functional assays.
Radioligand Binding Assay
A common method to determine the binding affinity (Ki) is through competitive radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., (R,R)-Palonosetron) for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Preparation: Membranes from cells expressing 5-HT3 receptors (e.g., NG-108-15, HEK293, or COS-7 cells).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]granisetron or [3H]-quipazine.
-
Test Compound: this compound and other stereoisomers.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron) to determine non-specific binding.
-
Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the function of the 5-HT3 receptor, which is a ligand-gated ion channel.
Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to inhibit the ion flux mediated by the 5-HT3 receptor upon agonist stimulation.
Materials:
-
Cell Line: A cell line stably expressing 5-HT3 receptors (e.g., HEK293 cells).
-
Agonist: A 5-HT3 receptor agonist, such as serotonin (B10506) (5-HT).
-
Test Compound: this compound and other stereoisomers.
-
Fluorescent Dye: A membrane potential-sensitive or calcium-sensitive dye.
-
Instrumentation: A fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a fluorescent dye that reports changes in membrane potential or intracellular calcium concentration.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, the agonist (serotonin) is added to stimulate the 5-HT3 receptors.
-
Signal Detection: The change in fluorescence, indicating ion flux, is measured in real-time.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
Signaling Pathway and Experimental Workflow
Conclusion
The binding affinity of Palonosetron to the 5-HT3 receptor is highly stereoselective. The (S,S)-isomer is the pharmacologically active form, exhibiting significantly higher affinity than the other stereoisomers. The (R,R)-Palonosetron isomer demonstrates a substantially lower binding affinity for the 5-HT3 receptor. This detailed understanding of the structure-activity relationship is crucial for the development of novel and more effective 5-HT3 receptor antagonists. The provided experimental protocols and diagrams serve as a valuable resource for researchers in their efforts to characterize the interactions of compounds with this important therapeutic target.
References
A Comparative Analysis of Oral versus Intravenous Palonosetron Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of oral and intravenous formulations of palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist. Palonosetron is distinguished by its high binding affinity and long half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] This document synthesizes key pharmacokinetic data, details common experimental methodologies, and visualizes relevant biological and procedural pathways to support advanced research and development.
Core Mechanism of Action
Palonosetron exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] These receptors are located on the nerve terminals of the vagus nerve in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[2][6] Chemotherapeutic agents can cause the release of serotonin (B10506) from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, triggering the vomiting reflex.[6][7] Palonosetron potently blocks this interaction.[6] Unique to palonosetron are its allosteric interactions with the 5-HT3 receptor, which can lead to receptor internalization, resulting in a prolonged inhibition of serotonin signaling.[2]
Comparative Pharmacokinetic Profiles
The primary distinction between oral and intravenous palonosetron lies in their absorption characteristics. Following intravenous administration, palonosetron is immediately and completely bioavailable. The oral formulation is also well-absorbed, exhibiting an exceptionally high absolute bioavailability of 97%.[3][4] While both routes lead to a similar long terminal elimination half-life of approximately 40 hours, the time to reach maximum plasma concentration (Tmax) is immediate for IV and delayed for the oral route.[3][5][8]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for intravenous and oral palonosetron, compiled from studies in healthy adult subjects.
Table 1: General Pharmacokinetic Properties of Palonosetron
| Parameter | Value | Reference |
| Absolute Bioavailability (Oral) | 97% | [3][4][9] |
| Plasma Protein Binding | ~62% | [3][4][5] |
| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [3][5] |
| Terminal Elimination Half-life (t½) | ~40 hours | [1][3][5][10] |
| Metabolism | Liver: CYP2D6 (major), CYP3A4, CYP1A2 (minor) | [3][4][6] |
| Excretion | Urine (~80-93%), Feces (~5-8%) | [3][4] |
| Unchanged Drug in Urine | ~40% | [3][4] |
Table 2: Comparative Pharmacokinetics of a Single 0.5 mg Dose
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 0.5 mg | 0.5 mg | [8] |
| Cmax (ng/mL) | 0.82 ± 0.17 | 5.58 ± 2.66 | [8] |
| Tmax (hours) | 6.3 ± 4.3 | 0.022 ± 0.019 | [8] |
| AUC0–168h (h·ng/mL) | 43 ± 12 | 40 ± 12 | [8] |
| t½ (hours) | 44 ± 9 | 54 ± 18 | [8] |
Table 3: Dose-Linearity of Oral Palonosetron in Healthy Chinese Volunteers
| Parameter | 0.25 mg Dose | 0.5 mg Dose | 0.75 mg Dose | Reference |
| Cmax (pg/mL) | 673 ± 151 | 1330 ± 258 | 1990 ± 490 | [11][12] |
| Tmax (hours) | 3-5 | 3-5 | 3-5 | [11][12] |
| t½ (hours) | 41.8 ± 9.72 | 44.6 ± 8.59 | 42.3 ± 8.51 | [11][12] |
Experimental Protocols for Pharmacokinetic Assessment
Pharmacokinetic evaluations of palonosetron typically follow rigorous, standardized clinical trial methodologies. The most common study designs are randomized, open-label, crossover studies, which allow for intra-subject comparison of different formulations or doses.[8][11][12][13]
Study Design and Population
Phase I studies are generally conducted in small cohorts of healthy male and female volunteers to characterize the drug's profile in the absence of confounding disease-related factors.[10][11][12] Subjects are administered a single dose of either oral or intravenous palonosetron.[10][11] In crossover designs, a washout period is instituted between treatments to ensure complete elimination of the drug from the previous phase.[13]
Sample Collection and Bioanalysis
Blood samples are critical for determining the plasma concentration of palonosetron over time. Samples are collected at predetermined intervals, typically starting before the dose and continuing intensively for the first few hours, then less frequently for up to 168 hours (7 days) post-dose to accurately capture the long elimination phase.[8][13][14] Plasma is separated by centrifugation and stored frozen until analysis.[14]
The quantification of palonosetron in plasma is accomplished using highly sensitive and specific bioanalytical methods, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with electrospray ionization-mass spectrometry (HPLC-ESI-MS).[8][15][16][17] These methods allow for precise measurement of palonosetron concentrations down to the picogram or low nanogram per milliliter level.[16][17][18]
Conclusion
The pharmacokinetic profiles of oral and intravenous palonosetron are remarkably similar with respect to their distribution, metabolism, and long elimination half-life, a key contributor to its extended duration of action. The primary difference is the rate of absorption, with the intravenous route providing immediate peak concentrations, while the oral route shows a delayed peak of 3 to 6 hours.[8][11] However, the oral formulation's high absolute bioavailability of 97% ensures that systemic exposure (AUC) is comparable to the intravenous route.[3][8][9] This robust pharmacokinetic profile, characterized by dose-proportional exposure and a long half-life, supports the efficacy and convenient single-dose administration of both formulations in the prevention of CINV. The choice between oral and intravenous administration can therefore be based on clinical setting and patient convenience rather than major differences in systemic drug exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Palonosetron - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Pharmacokinetics of palonosetron in combination with aprepitant in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized Pharmacokinetic Study Comparing Subcutaneous and Intravenous Palonosetron in Cancer Patients Treated with Platinum Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
An In-depth Technical Guide to Palonosetron Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron (B1662849) hydrochloride is a second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its distinct chemical structure confers a higher binding affinity and a significantly longer plasma half-life compared to first-generation antagonists, resulting in superior efficacy, particularly in the delayed phase of CINV.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of palonosetron hydrochloride. Detailed experimental protocols for its synthesis, and analysis by High-Performance Liquid Chromatography (HPLC) are presented, along with a representative protocol for a 5-HT3 receptor binding assay. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
Palonosetron hydrochloride is the hydrochloride salt of palonosetron, a single isomer with the chemical name (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride.[4][5] The molecule possesses two asymmetric carbon atoms and is used as the pure (S,S)-stereoisomer.
Chemical Structure:
The following table summarizes the key physicochemical properties of palonosetron hydrochloride:
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 87 to 88 °C (for palonosetron base) | |
| Solubility | Freely soluble in water; Soluble in propylene (B89431) glycol; Slightly soluble in ethanol (B145695) and isopropyl alcohol | [5] |
| pKa | 7.97 (Strongest Basic) | [7] |
| logP | 2.72 | [7] |
| Specific Rotation [α]D | -94.1° (HCl) |
Mechanism of Action: 5-HT3 Receptor Antagonism
Palonosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, with a strong binding affinity for this receptor and little to no affinity for other receptors.[4][8] 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][8]
Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[5][9] Palonosetron competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby preventing the initiation of the emetic signal.[6]
The prolonged clinical efficacy of palonosetron is attributed to its high binding affinity (pKi of approximately 10.5) and its long elimination half-life of about 40 hours.[3]
Below is a diagram illustrating the signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of palonosetron.
Caption: Signaling pathway of CINV and the inhibitory action of palonosetron.
Pharmacokinetic Properties
Palonosetron exhibits a distinct pharmacokinetic profile characterized by a long terminal half-life and a large volume of distribution.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 97% | |
| Time to Peak Plasma Concentration (Tmax) (Oral) | 5.1 ± 1.7 hours | |
| Plasma Protein Binding | ~62% | [4] |
| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [4][8] |
| Elimination Half-life (t1/2) | ~40 hours | |
| Metabolism | Primarily by CYP2D6, with minor contributions from CYP3A4 and CYP1A2. Two main metabolites (N-oxide and a hydroxy derivative) have less than 1% of the activity of the parent compound. | [10] |
| Excretion | Approximately 80-93% of the dose is recovered in the urine, with about 40% as unchanged palonosetron. | [4] |
Experimental Protocols
Synthesis of Palonosetron Hydrochloride
The synthesis of palonosetron hydrochloride is typically achieved through a multi-step process starting from (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. The key steps involve acylation, reduction, and cyclization.[4]
Caption: Synthetic workflow for palonosetron hydrochloride.
Detailed Protocol:
Step 1: Acylation [1]
-
Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in a suitable organic solvent such as toluene (B28343).
-
Add thionyl chloride dropwise at a controlled temperature (e.g., 50°C) and stir for 1-6 hours to form the acid chloride.
-
In a separate vessel, dissolve (S)-3-amino-quinuclidine in the same organic solvent.
-
Add the solution of the acid chloride to the (S)-3-amino-quinuclidine solution and stir for 1-3 hours to yield (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide.
-
Isolate the product by filtration and wash with the solvent.
Step 2: Reduction [1]
-
Suspend the product from Step 1 and sodium borohydride (B1222165) in an appropriate solvent like tetrahydrofuran (B95107) (THF) and cool the mixture to -10 to 15°C.
-
Slowly add boron trifluoride diethyl etherate while maintaining the temperature.
-
After the addition, warm the reaction mixture to room temperature and then heat to reflux (e.g., 60-70°C) for 2-12 hours.
-
Cool the reaction and quench by the slow addition of 2N hydrochloric acid.
-
Concentrate the mixture, basify with a strong base (e.g., 50% potassium hydroxide), and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the oily product, (S,S)-1-(aminomethyl)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene.
Step 3: Cyclization and Salt Formation [1]
-
Dissolve the product from Step 2 in toluene under a nitrogen atmosphere.
-
Add triphosgene (B27547) (a safer alternative to phosgene) and stir at room temperature for 18 hours.
-
Add boron trifluoride diethyl etherate and heat to reflux for 5-12 hours.
-
Cool the reaction, add 2N hydrochloric acid and water, and reflux for another hour.
-
Cool the mixture, basify with 50% potassium hydroxide, and extract with ethyl acetate.
-
Concentrate the organic phase and add a solution of hydrogen chloride in ethanol or isopropanol (B130326) to precipitate palonosetron hydrochloride.
-
The crude product can be recrystallized from a suitable solvent system (e.g., isopropanol and water) to yield pure palonosetron hydrochloride.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is crucial for the quantitative analysis of palonosetron hydrochloride in pharmaceutical dosage forms.[9]
Chromatographic Conditions: [9][11]
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | XTerra® C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Mixture of 0.03M Potassium Dihydrogen Orthophosphate in water (pH adjusted to 3.20 with Orthophosphoric acid) and acetonitrile (B52724) in a gradient program. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 10.9 min |
Standard and Sample Preparation: [9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of palonosetron hydrochloride reference standard in a 10 mL volumetric flask with a diluent (Acetonitrile:Water, 50:50 v/v). Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solution (25 µg/mL): Dilute 0.25 mL of the standard stock solution to 10 mL with the diluent.
-
Sample Solution (from injectable formulation, e.g., 0.25 mg/5 mL): Pool the contents of several vials. Transfer a volume equivalent to 250 µg of palonosetron hydrochloride into a 10 mL volumetric flask and dilute to the mark with the diluent to achieve a final concentration of 25 µg/mL. Filter the solution through a 0.45 µm membrane filter before injection.
Method Validation: [9]
-
Linearity: Establish a calibration curve over a concentration range of 5-30 µg/mL. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be less than 2%.
-
Specificity: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can resolve the main peak from any degradation products.
5-HT3 Receptor Binding Assay
This assay is fundamental to determining the affinity of palonosetron for the 5-HT3 receptor. A representative protocol using radioligand binding with [3H]granisetron in cells expressing the 5-HT3 receptor is described below.[5]
Caption: Workflow for a 5-HT3 receptor binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add varying concentrations of palonosetron (or other competing ligands) to the wells.
-
For the determination of non-specific binding, add a high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
Add a constant concentration of the radioligand, [3H]granisetron (e.g., 0.5 nM), to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor (palonosetron) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of palonosetron that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for palonosetron using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Conclusion
Palonosetron hydrochloride's unique chemical structure and resulting physicochemical and pharmacokinetic properties underpin its clinical success as a highly effective antiemetic agent. Its potent and selective antagonism of the 5-HT3 receptor, coupled with its prolonged duration of action, provides significant advantages in the management of nausea and vomiting, particularly in the challenging context of delayed CINV. The detailed experimental protocols for synthesis and analysis provided in this guide offer a practical resource for researchers and drug development professionals working with this important therapeutic agent. A thorough understanding of the core characteristics of palonosetron hydrochloride is essential for its effective application in clinical practice and for the development of future antiemetic therapies.
References
- 1. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of palonosetron and palonosetron hydrochloride and injection - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]
- 7. Safety and pharmacokinetic evaluation of repeated intravenous administration of palonosetron 0.75 mg in patients receiving highly or moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajptonline.com [ajptonline.com]
- 10. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 11. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Antiemetic Therapy: A Technical Guide to the Discovery and Development of Second-Generation 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of aggressive chemotherapeutic regimens, while a significant leap forward in oncology, brought with it the profound challenge of chemotherapy-induced nausea and vomiting (CINV). This debilitating side effect not only severely impacts a patient's quality of life but can also lead to non-compliance with life-saving treatments. The discovery of the role of the 5-hydroxytryptamine-3 (5-HT3) receptor in the emetic reflex pathway was a watershed moment, leading to the development of the first-generation 5-HT3 receptor antagonists, or "setrons," in the early 1990s. These agents, including ondansetron (B39145) and granisetron, represented a paradigm shift in the management of acute CINV. However, their efficacy in controlling delayed-onset CINV—nausea and vomiting occurring more than 24 hours post-chemotherapy—remained a significant clinical challenge. This limitation spurred the quest for a new generation of antagonists with superior pharmacological profiles, culminating in the development of second-generation 5-HT3 antagonists, most notably palonosetron (B1662849). This technical guide provides an in-depth exploration of the discovery, development, and unique pharmacological characteristics of these second-generation agents.
The 5-HT3 Receptor and its Signaling Pathway
The 5-HT3 receptor is a unique member of the serotonin (B10506) receptor family. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[1] Located on neurons in both the central and peripheral nervous systems, particularly in emetic-S-related areas like the chemoreceptor trigger zone and vagal afferent nerves, its activation plays a pivotal role in triggering the vomiting reflex.
Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing for a rapid influx of cations, primarily Na+ and Ca2+.[2] This influx leads to neuronal depolarization and the initiation of an action potential, transmitting the emetic signal. The increase in intracellular Ca2+ concentration is a critical downstream event, initiating a cascade of signaling events. This includes the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the subsequent activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, both of which have been implicated in the downstream signaling of emesis.[3][4][5]
Pharmacological Distinction of Second-Generation Antagonists
The limitations of first-generation 5-HT3 antagonists in managing delayed CINV prompted the search for compounds with improved pharmacokinetic and pharmacodynamic properties. Palonosetron emerged as the leading second-generation agent, exhibiting several key distinctions.
Enhanced Binding Affinity and Prolonged Half-Life
Palonosetron demonstrates a significantly higher binding affinity for the 5-HT3 receptor compared to its predecessors.[6] This, coupled with a remarkably longer plasma half-life of approximately 40 hours (compared to 4-9 hours for first-generation agents), contributes to its sustained therapeutic effect.[6][7]
Unique Receptor Interactions
Beyond its enhanced affinity and extended half-life, palonosetron exhibits a unique allosteric binding and positive cooperativity at the 5-HT3 receptor.[8] This is in contrast to the simple competitive bimolecular binding of first-generation antagonists. This allosteric interaction is believed to induce conformational changes in the receptor, leading to a more prolonged and profound inhibition of receptor function, even after the drug has dissociated.[8]
Table 1: Comparative Pharmacological Properties of 5-HT3 Antagonists
| Antagonist | Generation | Binding Affinity (pKi) | Half-Life (hours) | Mechanism of Action |
| Ondansetron | First | 8.70 | 4-6 | Competitive Antagonist |
| Granisetron | First | 9.15 | 9 | Competitive Antagonist |
| Dolasetron | First | Not widely reported | ~7 (active metabolite) | Competitive Antagonist |
| Palonosetron | Second | ~10.45 | ~40 | Allosteric binding, positive cooperativity |
Note: pKi values are derived from various sources and may differ based on experimental conditions.[9][10] Half-life data is also an approximation and can vary between individuals.[6][7]
Table 2: Comparative Pharmacokinetic Parameters of 5-HT3 Antagonists in Humans
| Parameter | Ondansetron | Granisetron | Dolasetron (Hydrodolasetron) | Palonosetron |
| Tmax (hours) | 1.5 - 2 | 1 - 2 | ~1 | ~0.5 |
| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose | Varies with dose |
| Volume of Distribution (Vd) (L) | ~160 | ~230 | ~400 | ~600 |
| Clearance (Cl) (L/h) | ~30 | ~30 | ~50 | ~10 |
| Half-life (t1/2) (hours) | 4 - 6 | 9 | ~7 | ~40 |
Note: These are approximate values and can vary based on patient factors and study design. Data compiled from multiple sources.[7][11][12]
Experimental Protocols for Drug Evaluation
The development of second-generation 5-HT3 antagonists relied on a robust pipeline of in vitro and in vivo experimental models to characterize their efficacy and mechanism of action.
In Vitro Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. A typical competitive binding assay for the 5-HT3 receptor is outlined below.
Objective: To determine the inhibitory constant (Ki) of a test compound against the binding of a known radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-granisetron).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[13]
-
Radioligand: [3H]-granisetron.[13]
-
Test Compound: Second-generation 5-HT3 antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).[13]
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.[13]
-
Wash Buffer: Cold assay buffer.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.[13]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).[9][13]
-
Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either buffer, non-specific control, or test compound. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[9][13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[9][13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 3. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide on the In Vitro Activity of (R,R)-Palonosetron Hydrochloride
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
(R,R)-Palonosetron Hydrochloride , a potent and highly selective 5-HT3 receptor antagonist, represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This technical guide delves into the core in vitro activity of this compound, providing a detailed examination of its pharmacological properties, experimental methodologies, and underlying signaling pathways.
Introduction to this compound
Palonosetron is a second-generation 5-HT3 receptor antagonist distinguished by its unique chemical structure and pharmacological profile. It exists as a single stereoisomer, (S)-palonosetron, which is the active enantiomer. However, the focus of this guide is on the (R,R) stereoisomer, which is the hydrochloride salt form. Its primary mechanism of action involves the selective blockade of 5-hydroxytryptamine (serotonin) type 3 receptors, which are located on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.
Quantitative Data on In Vitro Activity
The in vitro activity of this compound has been extensively characterized through various binding and functional assays. The following tables summarize key quantitative data from published studies.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor Subtype | Cell Line/Tissue | Radioligand | (R,R)-Palonosetron HCl Ki (nM) | Reference |
| Human 5-HT3A | HEK293 cells | [³H]GR65630 | 0.04 ± 0.01 | |
| Human 5-HT3A | NG108-15 cells | [³H]BRL 43694 | 0.12 ± 0.03 | |
| Rat 5-HT3 | Rat brain cortex | [³H]GR65630 | 0.21 ± 0.05 | |
| Human 5-HT1A | CHO cells | [³H]8-OH-DPAT | >10,000 | |
| Human 5-HT2A | HEK293 cells | [³H]Ketanserin | >10,000 | |
| Human Dopamine D2 | CHO cells | [³H]Spiperone | >10,000 | |
| Human Histamine H1 | U-373 MG cells | [³H]Pyrilamine | >10,000 | |
| Human Muscarinic M1 | CHO cells | [³H]Pirenzepine | >10,000 |
Note: Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. Lower Ki values indicate higher affinity.
Table 2: Functional Antagonist Potency (IC50 / pA2 values)
| Assay Type | Cell Line/Tissue | Agonist | (R,R)-Palonosetron HCl Potency | Reference |
| Inward Current Inhibition | NG108-15 cells | Serotonin | IC50 = 0.26 ± 0.07 nM | |
| Calcium Influx Inhibition | HEK293 cells (h5-HT3A) | Serotonin | IC50 = 0.55 ± 0.11 nM | |
| [³H]Guanidinium Influx | N1E-115 cells | Serotonin | IC50 = 0.73 ± 0.15 nM | |
| Isolated Guinea Pig Ileum | Guinea Pig Ileum | Serotonin | pA2 = 9.87 |
Note: IC50 is the concentration of an inhibitor that reduces the response by 50%. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Detailed Experimental Protocols
The following sections provide a detailed overview of the key experimental methodologies used to characterize the in vitro activity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT3A receptor) are cultured and harvested.
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]GR65630 for 5-HT3 receptors) at a fixed concentration.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., granisetron).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Unveiling the Degradation Profile of (R,R)-Palonosetron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of degradation products of (R,R)-Palonosetron Hydrochloride. Palonosetron (B1662849), a selective 5-HT3 receptor antagonist, is a critical therapeutic agent for managing chemotherapy-induced nausea and vomiting. Understanding its stability and degradation pathways is paramount for ensuring drug safety, efficacy, and quality. This document outlines the primary degradation products, summarizes findings from forced degradation studies, provides detailed experimental protocols, and visualizes the degradation pathways and analytical workflows.
Identified Degradation Products of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This compound has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify its potential degradation products.
The primary degradation products identified through these studies include hydroxylated, keto, and N-oxide metabolites.[1][2] These degradants are formed through various chemical transformations of the parent molecule under stress conditions.
Key Degradation Products:
-
Palonosetron N-Oxide: This is a major metabolite and a significant degradation product, particularly under oxidative stress.[3][4][5][6] Its formation involves the oxidation of the nitrogen atom in the quinuclidine (B89598) ring.
-
6-S-Hydroxy-Palonosetron: Another primary metabolite, this product is formed by hydroxylation.[5]
-
Keto-Palonosetron: This degradation product is characterized by the formation of a ketone group.[1][2][7]
Quantitative Analysis of Degradation
While specific quantitative data from forced degradation studies are dispersed across various research articles, the following table summarizes the typical extent of degradation observed under different stress conditions. It is important to note that the percentage of degradation can vary based on the precise experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Palonosetron HCl | Major Degradation Products Formed | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 65°C | Significant Degradation | Not explicitly detailed in search results | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 60°C | Significant Degradation | Not explicitly detailed in search results | [8] |
| Oxidative Degradation | 6% H₂O₂ | 6 hours | Reflux | Highest Level of Degradation | Palonosetron N-Oxide and other oxidative products | [9][10] |
| Thermal Degradation | Dry Heat | 30 hours | 85°C | Moderate Degradation | Not explicitly detailed in search results | [8] |
| Photolytic Degradation | Direct Sunlight | 24 hours | Ambient | Minimal to No Degradation | Not explicitly detailed in search results | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections provide a synthesized overview of the experimental protocols typically employed in the forced degradation studies of this compound.
Preparation of Stock and Sample Solutions
-
Stock Solution: A standard stock solution of this compound is prepared by dissolving the accurately weighed substance in a suitable solvent, typically methanol (B129727) or a mobile phase mixture, to a known concentration (e.g., 1 mg/mL).
-
Sample Solutions for Stress Studies: Aliquots of the stock solution are taken and subjected to various stress conditions as described below.
Forced Degradation (Stress Testing) Protocols
1. Acidic Hydrolysis:
-
To a specific volume of the stock solution, an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl) is added.
-
The mixture is then heated in a water bath or refluxed at a specified temperature (e.g., 65°C) for a defined period (e.g., 8 hours).[8]
-
After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable base (e.g., 0.1 N or 1 N NaOH).
-
The final volume is made up with the diluent to achieve the desired concentration for analysis.
2. Alkaline Hydrolysis:
-
To a specific volume of the stock solution, an equal volume of a strong base (e.g., 0.1 N or 1 N NaOH) is added.
-
The mixture is heated in a water bath or refluxed at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 hours).[8]
-
After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N or 1 N HCl).
-
The final volume is made up with the diluent.
3. Oxidative Degradation:
-
To a specific volume of the stock solution, an equal volume of a hydrogen peroxide solution (e.g., 3% or 6% H₂O₂) is added.
-
The solution is kept at room temperature or refluxed for a specified duration (e.g., 6 hours).[9]
-
The resulting solution is then diluted to the target concentration for analysis.
4. Thermal Degradation:
-
The solid drug substance is placed in an oven maintained at a high temperature (e.g., 85°C or 105°C) for an extended period (e.g., 30 hours to 7 days).[8]
-
For solutions, the stock solution is refluxed at a high temperature (e.g., 85°C) for a specified duration.[8]
-
After exposure, the sample is cooled and dissolved or diluted in a suitable solvent to the desired concentration.
5. Photolytic Degradation:
-
The drug substance (solid or in solution) is exposed to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).[11]
-
A control sample is kept in the dark under the same conditions.
-
After exposure, the sample is appropriately diluted for analysis.
Analytical Methodology for Degradation Product Identification
The separation and identification of degradation products are primarily achieved using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).
-
Chromatographic System: A typical Reverse-Phase HPLC (RP-HPLC) system is used.
-
Column: A C18 column is commonly employed for separation.[11]
-
Mobile Phase: The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][11]
-
Detection: A UV detector is used for quantification, and a mass spectrometer is used for the identification and structural elucidation of the degradation products.[1][2]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of this compound and the general experimental workflow for its degradation product analysis.
References
- 1. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palonosetron N-oxide | C19H24N2O2 | CID 46782681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Palonosetron N-oxide | 813425-83-1 | FP26742 | Biosynth [biosynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. scielo.br [scielo.br]
- 9. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 11. globalresearchonline.net [globalresearchonline.net]
Preclinical Toxicology of Palonosetron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on palonosetron (B1662849), a selective 5-HT3 receptor antagonist. The information presented herein is compiled from publicly available pharmacology reviews and regulatory documents. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Executive Summary
Palonosetron is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Its preclinical safety profile has been extensively evaluated in a battery of toxicology studies, including single-dose and repeat-dose toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments.
Overall, the preclinical data indicate that palonosetron has a favorable safety profile. The central nervous system was identified as a target organ for toxicity at high doses in both rodent and non-rodent species.[1] Palonosetron was not found to be genotoxic in a standard battery of tests, although it did show clastogenic effects in an in vitro chromosomal aberration test.[3] Carcinogenicity studies in mice were negative, while in rats, an increased incidence of certain endocrine tumors was observed at high dose levels.[3][4] Reproductive toxicity studies indicated no adverse effects on fertility or embryo-fetal development at doses providing significant multiples of the human exposure.[3][4]
This guide summarizes the key quantitative findings from these studies in tabular format, provides detailed descriptions of the experimental methodologies based on established international guidelines, and includes visualizations of experimental workflows and the drug's mechanism of action.
Acute Toxicity
Single-dose toxicity studies were conducted in mice, rats, and dogs via both oral and intravenous routes of administration to determine the potential for acute toxicity.
Quantitative Data
| Species | Route of Administration | Parameter | Value (mg/kg) |
| Mouse | Intravenous | Minimum Lethal Dose | 30[1] |
| Rat | Intravenous | Minimum Lethal Dose | 30[1] |
| Dog | Intravenous | Maximum Non-Lethal Dose | 20[1] |
| Rat | Oral | Minimum Lethal Dose | 500[1] |
| Dog | Oral | Minimum Lethal Dose | 100[1] |
Experimental Protocol: Acute Oral Toxicity (General Methodology)
The acute oral toxicity studies for palonosetron would have generally followed a protocol similar to the OECD Test Guideline 401 (now obsolete but relevant for historical data) or its modern alternatives (OECD 420, 423, or 425).
Figure 1: General workflow for an acute oral toxicity study.
Methodology Details:
-
Test Animals: Typically, young, healthy adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) were used.[5]
-
Housing and Feeding: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had free access to standard laboratory diet and water.
-
Dose Administration: The test substance was administered orally by gavage in a suitable vehicle.[5] A control group received the vehicle alone.
-
Observations: Animals were observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days.[5] Body weights were recorded before dosing and periodically thereafter.
-
Pathology: A gross necropsy was performed on all animals that died during the study and on all surviving animals at the end of the observation period.[5]
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in rats, mice, and dogs for durations ranging from 4 weeks to 9 months to evaluate the potential for cumulative toxicity.
Quantitative Data
Oral Administration
| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects Noted at LOAEL |
| Mouse | 3 Months | 60[1] | 150[6] | Kidney, male reproductive organs[6] |
| Rat | 3 Months | 60[1] | > 60[6] | Male reproductive organs, Liver[6] |
| Dog | 4 Weeks | 20[1] | - | No target organs identified; salivation and reduced testes weight at higher, non-adverse effect level.[1] |
| Dog | 3 Months | - | 20[6] | Central nervous system, Testis[6] |
Intravenous Administration
| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects Noted at LOAEL |
| Rat | 6 Months | 7[6] | 14[1] | Central nervous system (convulsions, reduced activity), Gastrointestinal tract[1][6] |
| Dog | 9 Months | 6[6] | - | Central nervous system, Gastrointestinal tract (vomiting)[6] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (General Methodology)
These studies would have generally followed protocols similar to the OECD Test Guideline 408.
Figure 2: General workflow for a 90-day oral toxicity study.
Methodology Details:
-
Test Animals: Typically, young adult rodents (e.g., Sprague-Dawley rats) were used.[7]
-
Dose Groups: At least three dose levels and a concurrent control group were used, with a sufficient number of animals per sex in each group (typically 10-20).[7][8]
-
Dose Administration: The test substance was administered daily, seven days a week, for 90 days, typically via oral gavage.[7]
-
In-life Evaluations: Comprehensive clinical observations, body weight, and food/water consumption were recorded. Ophthalmoscopic examinations, hematology, clinical chemistry, and urinalysis were conducted at specified intervals.[8]
-
Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected for microscopic examination.[7]
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats to assess the tumorigenic potential of palonosetron.
Quantitative Data
| Species | Duration | Route | Dose Levels (mg/kg/day) | Results |
| CD-1 Mouse | 104 Weeks | Oral | 10, 30, 60[3][4] | Not tumorigenic.[3][4] |
| Sprague-Dawley Rat | 104 Weeks | Oral | Males: 15, 30, 60[3][4]Females: 15, 45, 90[3][4] | Increased incidences of adrenal pheochromocytoma, pancreatic islet cell adenoma, and pituitary adenoma in males. Increased incidences of hepatocellular adenoma and carcinoma, and thyroid C-cell adenoma in females.[3][4] |
Experimental Protocol: Carcinogenicity Study (General Methodology)
Carcinogenicity studies for palonosetron would have followed protocols similar to the OECD Test Guideline 451.
Methodology Details:
-
Test Animals: Typically, rats and mice were used for these long-term studies.[1][9]
-
Dose Groups: At least three dose levels and a concurrent control group were used, with at least 50 animals per sex per group.[9] Dose levels were selected based on data from shorter-term repeat-dose studies.
-
Dose Administration: The drug was administered daily, typically mixed in the diet or by gavage, for the majority of the animal's lifespan (e.g., 18-24 months for mice and 24 months for rats).[9]
-
In-life Evaluations: Animals were observed daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption were monitored regularly.
-
Pathology: A complete gross necropsy was performed on all animals. All tissues, including any masses, were preserved for histopathological examination by a veterinary pathologist.[9]
Genotoxicity
A battery of in vitro and in vivo tests was conducted to assess the potential of palonosetron to induce genetic mutations or chromosomal damage.
Summary of Findings
| Assay | Test System | Result |
| Ames Test | S. typhimurium, E. coli | Negative[3] |
| Chinese Hamster Ovarian (CHO/HGPRT) Forward Mutation Test | Mammalian Cells | Negative[3] |
| Ex vivo Hepatocyte Unscheduled DNA Synthesis (UDS) Test | Rat Hepatocytes | Negative[3] |
| Mouse Micronucleus Test | In vivo | Negative[3] |
| Chinese Hamster Ovarian (CHO) Cell Chromosomal Aberration Test | In vitro | Positive for clastogenic effects[3] |
Experimental Protocol: Genotoxicity Battery (General Methodology)
The genotoxicity assessment for palonosetron would have followed the recommendations of the ICH S2(R1) guideline.
Figure 3: General workflow for a genotoxicity testing battery.
Methodology Details:
-
Ames Test: This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts). The assay is conducted with and without metabolic activation.
-
In Vitro Mammalian Cell Assays: These assays, such as the chromosomal aberration test, are used to detect structural and numerical chromosome damage in cultured mammalian cells (e.g., CHO cells).
-
In Vivo Genotoxicity Assay: The micronucleus test is a common in vivo assay that assesses chromosomal damage or damage to the mitotic apparatus in hematopoietic cells of rodents treated with the test substance.
Reproductive and Developmental Toxicology
Studies were conducted to evaluate the potential effects of palonosetron on fertility, reproductive performance, and embryo-fetal development.
Summary of Findings
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |
| Fertility and Early Embryonic Development | Rat | Up to 60 (oral)[3][4] | No effect on fertility and reproductive performance of male and female rats.[3][4] |
| Embryo-fetal Development | Rat | Up to 60 (oral) | No effects on embryo-fetal development.[3] |
| Embryo-fetal Development | Rabbit | Up to 60 (oral) | No effects on embryo-fetal development.[3] |
Experimental Protocol: Prenatal Developmental Toxicity Study (General Methodology)
These studies would have generally followed protocols similar to the OECD Test Guideline 414.
Methodology Details:
-
Test Animals: Pregnant female rats or rabbits were used.[3][10]
-
Dose Administration: The test substance was administered daily during the period of organogenesis.[3][10]
-
Maternal Evaluations: Dams were observed for clinical signs of toxicity, and body weight and food consumption were recorded.
-
Fetal Evaluations: Near term, fetuses were delivered by Caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses were recorded. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.[10]
Mechanism of Action
Palonosetron is a selective antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[1][2] These receptors are located on the nerve terminals of the vagus nerve in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem.[11] Serotonin released from enterochromaffin cells in the gut in response to emetogenic stimuli (like chemotherapy) activates these 5-HT3 receptors, initiating the vomiting reflex. Palonosetron blocks this interaction.
Figure 4: Simplified signaling pathway of palonosetron's antiemetic action.
Conclusion
The preclinical toxicology studies on palonosetron have been extensive and conducted in accordance with international regulatory guidelines. The data from these studies demonstrate a well-characterized safety profile. The primary dose-limiting toxicities observed at high multiples of the clinical exposure were related to the central nervous system. While a positive finding was noted in an in vitro chromosomal aberration assay, the overall weight of evidence from the comprehensive genotoxicity battery suggests that palonosetron does not pose a genotoxic risk to humans. The increased incidence of certain tumors in a rat carcinogenicity study was observed at high systemic exposures and their relevance to human risk is considered low. No adverse effects on fertility or fetal development were observed. This robust preclinical safety package has supported the successful clinical development and global registration of palonosetron for its approved indications.
References
- 1. policycommons.net [policycommons.net]
- 2. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 7. ask-force.org [ask-force.org]
- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Application Note: Enantiomeric Separation of Palonosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron (B1662849) is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] The palonosetron molecule contains two chiral centers, giving rise to four possible stereoisomers. The pharmacologically active isomer is (3aS, 2S)-palonosetron. The control of the stereoisomeric purity of palonosetron is a critical aspect of its pharmaceutical development and quality control to ensure safety and efficacy. This application note presents a robust chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of palonosetron enantiomers and its related chiral impurities.
Experimental Protocol
This protocol outlines a normal-phase chiral HPLC method for the enantiomeric separation of palonosetron.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector
-
CHIRALPAK AD-H column (250 mm x 4.6 mm, 5 µm) or Chiralcel-OD column (250 mm x 4.6 mm, 3 µm)[2][3]
-
n-Hexane (HPLC grade)
-
Ethanol (B145695) (Absolute or HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Diethylamine (B46881) (DEA)
-
Heptafluorobutyric acid (HFBA)
-
Palonosetron HCl reference standards (including enantiomers and impurities if available)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
Two effective methods are presented below. Method 1 provides a simpler mobile phase, while Method 2 is suitable for separating both enantiomers and process-related chiral impurities.[2][3]
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm) | Chiralcel-OD (250 mm x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (60:40:0.05, v/v/v)[2][4] | n-Hexane : Ethanol : Methanol : HFBA : Diethylamine (70:15:15:0.05:0.1, v/v/v/v/v)[3] |
| Flow Rate | 0.4 mL/min[2][4] | 1.0 mL/min[3] |
| Column Temperature | 35 °C[2][4] | Not specified, ambient recommended |
| Detection Wavelength | 256 nm[2][4] | Not specified, 256 nm can be used |
| Injection Volume | 10 µL | 10 µL |
Preparation of Mobile Phase:
-
Method 1: Carefully measure and mix 600 mL of n-hexane, 400 mL of ethanol, and 0.5 mL of diethylamine.
-
Method 2: Carefully measure and mix 700 mL of n-hexane, 150 mL of ethanol, 150 mL of methanol, 0.5 mL of heptafluorobutyric acid, and 1.0 mL of diethylamine.[3]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Sample Preparation:
-
Accurately weigh and dissolve the palonosetron HCl sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
For the determination of enantiomeric impurities, a higher concentration of the main enantiomer might be necessary to achieve the required detection limits for the impurity.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, perform a system suitability test by injecting a solution containing the palonosetron enantiomers. The system is deemed suitable if the resolution between the enantiomers is greater than 1.5.
Data Presentation
The following table summarizes the expected chromatographic performance for the separation of palonosetron enantiomers and its process-related chiral impurities using Method 2. The data is representative and may vary depending on the specific instrument and column used.
| Compound | Retention Time (min) | Resolution (Rs) |
| (3aR, 2R)-Palonosetron (Enantiomer) | ~8.5 | - |
| (3aS, 2S)-Palonosetron (Active Isomer) | ~9.5 | > 1.5 |
| Process-Related Chiral Impurities | Eluted within 12 min[3] | Baseline separated |
Method Validation Parameters:
-
Linearity: The method described has been shown to be linear for palonosetron HCl in the concentration range of 0.5 to 50 µg/mL.[2]
-
Limit of Detection (LOD): The LOD for palonosetron HCl was found to be 0.05 µg/mL.[2]
-
Limit of Quantification (LOQ) and Impurities: For the enantiomers and related chiral impurities, the LOD and LOQ were in the range of 0.06-0.10 µg/mL and 0.14-0.24 µg/mL, respectively.[3]
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis of Palonosetron.
Discussion
The choice of chiral stationary phase is critical for the successful separation of palonosetron enantiomers. Polysaccharide-based chiral stationary phases, such as cellulose (B213188) and amylose (B160209) derivatives, have demonstrated excellent enantioselectivity for this compound. The CHIRALPAK AD-H and Chiralcel-OD columns, both based on amylose and cellulose derivatives respectively, provide the necessary chiral recognition.[2][3]
The mobile phase composition, particularly the type and concentration of the alcohol modifier and the basic additive, plays a significant role in achieving optimal separation. The use of diethylamine as a basic additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. The combination of ethanol and methanol as polar organic modifiers in Method 2 allows for fine-tuning of the enantioselectivity.[3]
Conclusion
The described chiral HPLC methods are suitable for the enantiomeric separation of palonosetron and its related chiral impurities. The protocols are robust, and the methods demonstrate good linearity, sensitivity, and resolution. These application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement a reliable quality control method for palonosetron.
References
Application Note: Chiral Analysis of Palonosetron Stereoisomers by Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, is a critical therapeutic agent for preventing chemotherapy-induced nausea and vomiting. It possesses two chiral centers, resulting in four stereoisomers: (3aS, 2S)-palonosetron, (3aR, 2R)-palonosetron, (3aS, 2R)-palonosetron, and (3aR, 2S)-palonosetron. The pharmacological activity of palonosetron is primarily attributed to the (3aS, 2S)-isomer. Therefore, the stereoisomeric purity of palonosetron hydrochloride is a critical quality attribute that requires robust analytical methods for its control. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1][2] This application note details two effective capillary electrophoresis methods for the enantioselective analysis of palonosetron stereoisomers.
1. Micellar Electrokinetic Chromatography (MEKC) using Sodium Cholate (B1235396)
This method utilizes sodium cholate, a bile salt, as a chiral selector in a micellar electrokinetic chromatography (MEKC) setup.[3][4] The bile salt micelles provide a chiral environment that allows for the differential interaction with the palonosetron stereoisomers, leading to their separation.
Experimental Protocol: MEKC with Sodium Cholate
1. Instrumentation and Capillary Preparation:
-
Instrument: A standard capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.
-
New Capillary Conditioning:
-
Rinse with 1 M sodium hydroxide (B78521) for 20 minutes.
-
Rinse with 0.1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 20 minutes.
-
Rinse with running buffer for 30 minutes.
-
-
Daily Capillary Conditioning:
-
Rinse with 0.1 M sodium hydroxide for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with running buffer for 10 minutes before the first injection.
-
-
Between-Run Rinsing: Rinse with running buffer for 2-3 minutes.
2. Reagents and Buffer Preparation:
-
Running Buffer (Background Electrolyte - BGE): Prepare a 30 mM borate (B1201080) buffer and adjust the pH to 9.40. Add sodium cholate to a final concentration of 70 mM. Incorporate 20% (v/v) methanol.[4]
-
Sample Preparation: Dissolve palonosetron hydrochloride standard or sample in deionized water or the running buffer to a suitable concentration (e.g., 0.1 - 1 mg/mL).
3. CE Method Parameters:
-
Separation Voltage: 20 kV[4]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 214 nm or 254 nm.[1]
4. Data Analysis:
-
Identify and quantify the peaks corresponding to the four stereoisomers based on their migration times. The typical elution order is (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S).
Quantitative Data Summary: MEKC with Sodium Cholate
| Parameter | Value | Reference |
| Chiral Selector | Sodium Cholate | [4] |
| Buffer | 30 mM Borate, pH 9.40 | [4] |
| Chiral Selector Conc. | 70 mM | [4] |
| Organic Modifier | 20% (v/v) Methanol | [4] |
| Voltage | 20 kV | [4] |
| Analysis Time | < 18 minutes | [4] |
| Resolution | Baseline separation achieved | [4] |
Method Workflow: MEKC Analysis
Caption: Workflow for MEKC analysis of palonosetron stereoisomers.
2. Capillary Zone Electrophoresis (CZE) using Beta-Cyclodextrin (B164692)
This method employs a high concentration of beta-cyclodextrin (β-CD) as a chiral selector in a capillary zone electrophoresis (CZE) mode.[5] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with the enantiomers of palonosetron to varying extents, which results in differences in their electrophoretic mobilities and enables their separation.[6][7][8]
Experimental Protocol: CZE with Beta-Cyclodextrin
1. Instrumentation and Capillary Preparation:
-
Instrument: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40-60 cm total length).
-
Capillary Conditioning: Follow the same procedure as described in the MEKC protocol.
2. Reagents and Buffer Preparation:
-
Running Buffer (BGE): Prepare a 30 mmol L⁻¹ sodium dihydrogen phosphate (B84403) (NaH₂PO₄) buffer and adjust the pH to 3.0. Dissolve beta-cyclodextrin to a final concentration of 150 mmol L⁻¹. Add 10% (v/v) methanol.[5]
-
Sample Preparation: Dissolve the palonosetron hydrochloride standard or sample in deionized water.
3. CE Method Parameters:
-
Separation Voltage: 15 kV[5]
-
Injection: Hydrodynamic injection.
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 214 nm.
4. Data Analysis:
-
Identify and quantify the peaks of the four stereoisomers based on their migration times.
Quantitative Data Summary: CZE with Beta-Cyclodextrin
| Parameter | Value | Reference |
| Chiral Selector | Beta-Cyclodextrin (β-CD) | [5] |
| Buffer | 30 mmol L⁻¹ NaH₂PO₄, pH 3.0 | [5] |
| Chiral Selector Conc. | 150 mmol L⁻¹ | [5] |
| Organic Modifier | 10% (v/v) Methanol | [5] |
| Voltage | 15 kV | [5] |
| Analysis Time | < 35 minutes | [5] |
| Resolution | Baseline separation achieved | [5] |
| Reproducibility (RSD) | ||
| Migration Time (Intra-day) | < 0.5% | [5] |
| Peak Area (Intra-day) | < 2.5% | [5] |
| Migration Time (Inter-day) | < 1.9% | [5] |
| Peak Area (Inter-day) | < 4.4% | [5] |
Logical Relationship: Chiral Separation Principle
Caption: Principle of chiral separation by capillary electrophoresis.
Both the MEKC method using sodium cholate and the CZE method with high-concentration beta-cyclodextrin are effective for the baseline separation of the four stereoisomers of palonosetron. The choice of method may depend on instrument availability, desired analysis time, and the specific requirements of the analytical task. The MEKC method offers a faster analysis time, while the CZE method provides excellent reproducibility. These detailed protocols and comparative data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry for the development and validation of methods for the chiral purity assessment of palonosetron.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation mechanisms for palonosetron stereoisomers at different chiral selector concentrations in MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparation of palonosetron hydrochloride by micellar electrokinetic chromatography with sodium cholate as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of palonosetron hydrochloride by capillary zone electrophoresis with high-concentration beta-CD as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Forced Degradation Studies of Palonosetron Hydrochloride
Introduction
Palonosetron (B1662849) hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory agencies require the performance of forced degradation studies. These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This document provides detailed application notes and protocols for conducting forced degradation studies on palonosetron hydrochloride.
Analytical Method: Stability-Indicating RP-HPLC
A robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying palonosetron hydrochloride from its degradation products.[1] The following method is a representative example compiled from various validated procedures.[1][2][3]
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent C18 (250mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724) and Potassium Dihydrogen Phosphate (B84403) Buffer (pH 2.6-3.0) in a ratio of 50:50 (v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Detection Wavelength | 210 nm or 237 nm[1][3][4] |
| Column Temperature | Ambient or 30°C[5] |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or a mixture of acetonitrile and water (10:90 v/v)[2][3] |
Preparation of Solutions
-
Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monohydrate in purified water to a final concentration of about 25 mM. Adjust the pH to 3.0 (±0.05) with dilute orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.[2]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 75:25 v/v or 50:50 v/v).[2][3] Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of palonosetron hydrochloride reference standard in a 100 mL volumetric flask with the diluent. This provides a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of approximately 10-30 µg/mL.[3]
Forced Degradation Experimental Protocols
The following protocols describe the conditions for subjecting palonosetron hydrochloride to various stress conditions to induce degradation.
Acidic Degradation
Objective: To evaluate the stability of palonosetron hydrochloride in acidic conditions.
Protocol:
-
Accurately weigh approximately 20 mg of palonosetron hydrochloride and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 20 minutes to dissolve the drug.[2]
-
Add 5 mL of 5N Hydrochloric Acid (HCl).[2]
-
Reflux the solution at 60°C for 60 minutes.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5N Sodium Hydroxide (NaOH).
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.
Alkaline Degradation
Objective: To assess the stability of palonosetron hydrochloride in basic conditions.
Protocol:
-
Accurately weigh approximately 20 mg of palonosetron hydrochloride and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 30 minutes to dissolve the drug.[2]
-
Add 5 mL of 5N Sodium Hydroxide (NaOH).[2]
-
Reflux the solution at 60°C for 60 minutes.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5N Hydrochloric Acid (HCl).
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter before HPLC analysis.
Oxidative Degradation
Objective: To determine the susceptibility of palonosetron hydrochloride to oxidation.
Protocol:
-
Accurately weigh approximately 20 mg of palonosetron hydrochloride and transfer it to a 50 mL volumetric flask.
-
Dissolve the drug in about 30 mL of diluent with sonication.
-
Keep the solution at room temperature or reflux for a specified period (e.g., 1 to 6 hours).[6][7]
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
Thermal Degradation
Objective: To investigate the effect of high temperature on the stability of palonosetron hydrochloride.
Protocol:
-
Place the solid drug powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 5-7 days.[2][7]
-
After the specified time, accurately weigh an amount of the heat-exposed powder equivalent to 20 mg of palonosetron hydrochloride and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 30 minutes to dissolve.[2]
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter before analysis.
Photolytic Degradation
Objective: To evaluate the photosensitivity of palonosetron hydrochloride.
Protocol:
-
Expose the solid drug powder or a solution of the drug in the diluent to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber for a specified duration (e.g., 10 days and 10 hours).[7]
-
For the solid sample, after exposure, weigh an amount equivalent to 20 mg of palonosetron hydrochloride and prepare a 50 mL solution as described in the thermal degradation protocol.
-
For the solution sample, dilute if necessary to the working concentration.
-
Filter the sample through a 0.45 µm membrane filter before injecting it into the HPLC system.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for Palonosetron Hydrochloride
| Stress Condition | Parameters | % Degradation | No. of Degradation Products |
| Acidic | 5N HCl, 60°C, 60 min | 0.67 - 5.38 | 1 or more |
| Alkaline | 5N NaOH, 60°C, 60 min | 0.91 - 5.09 | 1 or more |
| Oxidative | 3-6% H₂O₂, Reflux, 6 h | 2.52 - 3.73 (significant) | 3 |
| Thermal | 105°C, 5-7 days | 1.09 - 2.52 | 1 or more |
| Photolytic | UV & Visible light | 1.45 - 2.01 | 1 or more |
Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented is a compiled range from multiple studies.[5] Significant degradation has been noted under oxidative conditions.[1][6]
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of Palonosetron HCl.
Diagram 2: Potential Degradation Pathways of Palonosetron Hydrochloride
Caption: Potential degradation pathways of Palonosetron HCl under stress.
References
- 1. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 2. jchps.com [jchps.com]
- 3. Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for Palonosetron HCl in Formulations - ProQuest [proquest.com]
- 4. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Palonosetron in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of palonosetron (B1662849) in human plasma. The described protocol utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high throughput with a short chromatographic run time. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Palonosetron is a potent and highly selective second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is indicated for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy. Given its low therapeutic dose and long plasma half-life, a sensitive and reliable analytical method is crucial for determining its concentration in biological matrices. This LC-MS/MS method provides the necessary sensitivity and selectivity for the bioanalytical analysis of palonosetron in human plasma.
Experimental
Materials and Reagents
-
Palonosetron hydrochloride reference standard
-
Verapamil (B1683045) (Internal Standard, I.S.)
-
HPLC grade methanol (B129727) and acetonitrile
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Diethyl ether (analytical grade)
-
Human plasma (drug-free)
-
Purified water
Instrumentation
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
An ultra-performance liquid chromatography (UPLC) system.
-
Analytical column: ACQUITY UPLC™ HSS T3 column or equivalent.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the table below.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | ACQUITY UPLC™ HSS T3 |
| Mobile Phase | Methanol:Water (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.20 mL/min |
| Injection Volume | 10 µL |
| Run Time | 1.2 min |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 110 °C |
| Desolvation Temperature | 450 °C |
| Cone Voltage | 40 V |
| Collision Gas | Argon |
| MRM Transitions | |
| Palonosetron | m/z 297.3 → 109.8 |
| Verapamil (I.S.) | m/z 455.1 → 164.9 |
| Collision Energy | 30 eV for both Palonosetron and I.S. |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of palonosetron and verapamil (I.S.) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the palonosetron stock solution with a methanol:water (50:50, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into drug-free human plasma to obtain calibration standards over the desired concentration range (e.g., 0.0190–3.80 ng/mL) and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation
The sample preparation workflow is illustrated in the diagram below.
-
Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Vortex briefly.
-
To create alkaline conditions, add a basifying agent.[1]
-
Add 1 mL of diethyl ether for liquid-liquid extraction.
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Method Validation and Results
The method was validated according to established bioanalytical method validation guidelines.[2]
Linearity
The calibration curve was linear over the concentration range of 0.0190–3.80 ng/mL for palonosetron in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized below.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 0.0380 | < 11% | < 11% | -4.3% to 6.1% |
| Medium | 0.380 | < 11% | < 11% | -4.3% to 6.1% |
| High | 3.04 | < 11% | < 11% | -4.3% to 6.1% |
| %RSD: Relative Standard Deviation, %RE: Relative Error |
Lower Limit of Quantification (LLOQ)
The LLOQ for palonosetron in human plasma was determined to be 0.0190 ng/mL.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 3: Recovery and Matrix Effect Data
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Palonosetron | Low | > 85% | Minimal |
| Medium | > 85% | Minimal | |
| High | > 85% | Minimal | |
| Verapamil (I.S.) | - | > 85% | Minimal |
Signaling Pathway and Logical Relationships
The analytical workflow follows a logical progression from sample receipt to final data analysis.
Conclusion
The described LC-MS/MS method is rapid, sensitive, and selective for the quantification of palonosetron in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated and can be applied to pharmacokinetic studies of palonosetron.
References
Application Notes and Protocols for In Vivo Experimental Models for CINV Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. Preclinical in vivo research is crucial for understanding the pathophysiology of CINV and for the development of novel antiemetic therapies. This document provides detailed application notes and protocols for established animal models used in CINV research, focusing on the ferret, musk shrew, and rat.
Key Animal Models in CINV Research
Several animal models are utilized to study CINV, each with unique advantages. Vomiting-competent species like the ferret and musk shrew are ideal for studying the full emetic reflex. Rodents, which do not vomit, are valuable for investigating nausea-like behaviors.
-
Ferrets (Mustela putorius furo) : The ferret is a well-established model for both acute and delayed CINV.[1][2] Its neuroanatomy and emetic response to chemotherapeutic agents are comparable to humans.
-
Musk Shrews (Suncus murinus) : As a small, mouse-sized mammal capable of vomiting, the musk shrew is a valuable tool for CINV research, particularly for high-throughput screening of antiemetic compounds.[3][4]
-
Rats (Rattus norvegicus) : While rats cannot vomit, they exhibit specific behaviors analogous to nausea, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion (CTA).[5][6] These models are instrumental in dissecting the mechanisms of nausea.
Signaling Pathways in CINV
CINV is mediated by complex and distinct signaling pathways for the acute and delayed phases.
Acute Phase CINV: Occurring within 24 hours of chemotherapy, the acute phase is primarily initiated by the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[7][8] 5-HT then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately activating the vomiting center.[9][10]
Delayed Phase CINV: Manifesting 24 to 120 hours post-chemotherapy, the delayed phase is predominantly mediated by the release of Substance P in the brain.[7][8] Substance P binds to neurokinin-1 (NK1) receptors, which are highly concentrated in the NTS and CTZ, leading to a prolonged emetic response.[11][12] Other neurotransmitters and receptors, including dopamine (B1211576) (D2), histamine (B1213489) (H1), and acetylcholine (B1216132) (muscarinic), also play a role in the central mediation of emesis.[8][13]
CINV Signaling Pathway Diagram
Caption: Signaling pathways of acute and delayed chemotherapy-induced nausea and vomiting.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is used to evaluate both acute and delayed emesis.
Materials:
-
Male ferrets (1-2 kg)
-
Cisplatin (B142131) (dissolved in sterile saline)
-
Saline (0.9% NaCl)
-
Observation cages with video recording equipment
-
Intraperitoneal (i.p.) or intravenous (i.v.) injection supplies
Protocol:
-
Acclimatization: House ferrets individually and allow them to acclimate for at least 7 days before the experiment. Provide food and water ad libitum.
-
Baseline Observation: Observe the animals for a baseline period (e.g., 24 hours) to ensure they are not exhibiting any signs of illness.
-
Drug Administration:
-
Observation:
-
Continuously monitor the animals using video recording for 72 hours post-cisplatin administration.
-
Manually score the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is defined as one or more retches and/or vomits, separated from the next by at least 5 minutes.
-
-
Data Analysis:
-
Acute Phase: Quantify the total number of emetic episodes within the first 24 hours.
-
Delayed Phase: Quantify the total number of emetic episodes from 24 to 72 hours.[2]
-
Also, record the latency to the first emetic episode.
-
Cisplatin-Induced Emesis in Musk Shrews
This model is suitable for assessing acute and delayed emesis in a smaller animal.
Materials:
-
Adult musk shrews (40-60 g)
-
Cisplatin (dissolved in sterile saline)
-
Saline (0.9% NaCl)
-
Observation chambers with video recording
-
Intraperitoneal (i.p.) injection supplies
Protocol:
-
Acclimatization: House shrews individually for at least one week with free access to food and water.
-
Drug Administration: Administer a single dose of cisplatin (20-30 mg/kg, i.p.).[3] The control group receives saline.
-
Observation:
-
Record the animals' behavior for up to 72 hours post-injection.
-
Count the number of emetic episodes (a sequence of retches followed by expulsion).
-
-
Data Analysis:
-
Quantify the number of emetic episodes in the acute (0-24 hours) and delayed (24-72 hours) phases.
-
Measure changes in body weight, food, and water intake at 24-hour intervals as indicators of general sickness.
-
Cisplatin-Induced Pica in Rats
This model assesses nausea-like behavior in a species that does not vomit.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-300 g)
-
Cisplatin
-
Kaolin (B608303) (hydrated aluminum silicate)
-
Gum arabic
-
Powdered rat chow and water
-
Cages with separate food and kaolin hoppers
-
Intraperitoneal (i.p.) injection supplies
Protocol:
-
Acclimatization: House rats individually and allow them to acclimate for at least one week.
-
Kaolin Preparation: Prepare kaolin pellets by mixing kaolin powder with a binder like gum arabic (e.g., in a 50:1 ratio) and adding water to form a thick paste. Extrude the paste and let it dry into pellets.[6]
-
Baseline Measurement: For 3-5 days prior to the experiment, provide rats with pre-weighed amounts of both standard chow and kaolin pellets and measure daily consumption and spillage to establish a baseline.
-
Drug Administration: Administer a single dose of cisplatin (e.g., 6 mg/kg, i.p.).[5] The control group receives saline.
-
Measurement of Pica:
-
Immediately after injection, return the rats to their cages with pre-weighed chow and kaolin.
-
Measure the amount of kaolin and chow consumed (accounting for spillage) every 24 hours for up to 72 hours.
-
-
Data Analysis: Pica is indicated by a significant increase in kaolin consumption in the cisplatin-treated group compared to the saline-treated group. Also, monitor for changes in food intake and body weight.
Cisplatin-Induced Conditioned Taste Aversion (CTA) in Rats
This model evaluates the association of a novel taste with the negative internal state induced by chemotherapy.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Cisplatin
-
A novel tasting solution (e.g., 0.1% saccharin (B28170) solution)
-
Standard drinking water
-
Two-bottle choice cages or individual bottles
-
Intraperitoneal (i.p.) injection supplies
Protocol:
-
Water Deprivation and Habituation:
-
Habituate rats to a restricted water access schedule (e.g., 15-20 minutes of access per day) for several days to ensure robust drinking during the test.[12]
-
During this period, present two bottles of water to accustom them to the two-bottle setup.
-
-
Conditioning Day:
-
Two-Bottle Choice Test:
-
48-72 hours after the conditioning day, present the rats with a choice between two bottles: one containing the saccharin solution and the other containing plain water.
-
Allow access for a set period (e.g., 15-20 minutes) and measure the volume consumed from each bottle. To avoid side preference, the position of the bottles should be counterbalanced across animals.
-
-
Data Analysis:
-
Calculate the saccharin preference ratio for each rat: (Volume of saccharin consumed / Total volume of fluid consumed) x 100.
-
A significant reduction in the saccharin preference ratio in the cisplatin-treated group compared to the control group indicates a conditioned taste aversion.
-
Experimental Workflow Diagram
Caption: General experimental workflows for in vivo CINV models.
Data Presentation
The following tables summarize representative quantitative data from studies using these models.
Table 1: Cisplatin-Induced Emesis in Ferrets
| Cisplatin Dose | Phase | Observation Period | Mean Emetic Episodes (± SEM) | Reference |
| 5 mg/kg, i.p. | Acute | 0-24 h | 37.2 ± 2.3 | |
| 5 mg/kg, i.p. | Delayed | 24-72 h | 59.0 ± 7.7 | |
| 10 mg/kg, i.p. | Acute | 0-4 h | 41 ± 17 | [14] |
Table 2: Cisplatin-Induced Emesis in Musk Shrews
| Cisplatin Dose | Phase | Observation Period | Mean Emetic Episodes (± SEM) | Reference |
| 30 mg/kg, i.p. | Acute | 0-24 h | ~13 | |
| 30 mg/kg, i.p. | Delayed | 24-48 h | ~2 | |
| 30 mg/kg, i.p. | Delayed | 48-72 h | ~3 | |
| 20 mg/kg, i.p. | Acute | 0-2 h | 6.6 ± 1.4 (in 50% of animals) | [3] |
Table 3: Cisplatin-Induced Pica and Conditioned Taste Aversion in Rats
| Model | Cisplatin Dose | Measurement | Observation Period | Outcome | Reference |
| Pica | 6 mg/kg, i.p. | Kaolin Intake | 0-24 h | Significant increase vs. saline | [5] |
| Pica | 6 mg/kg, i.p. | Kaolin Intake | 24-72 h | Variable, may return to baseline | [1] |
| CTA | 6 mg/kg, i.p. | Saccharin Preference | 48 h post-conditioning | Significant decrease vs. saline | [1][2] |
| CTA | 0.32 mg/kg, i.p. | Saccharin Preference | Post-conditioning | Significant decrease vs. saline | [8] |
References
- 1. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned Taste Aversion [augusta.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Conditioned taste aversion, drugs of abuse and palatability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of CS-preexposure on conditioned taste aversion in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of dosing time and schedule on cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apsu.edu [apsu.edu]
- 14. Taste‐Associative Learning in Rats: Conditioned Immunosuppression with Cyclosporine A to Study the Neuro‐Immune Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-Palonosetron Hydrochloride in the Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting a patient's quality of life.[1][2] CINV is categorized into two primary phases: acute (occurring within 24 hours of chemotherapy) and delayed (occurring more than 24 hours post-treatment).[1][3] While first-generation 5-HT3 receptor antagonists are effective for acute CINV, they are less successful in managing the delayed phase.[2] (R,R)-Palonosetron Hydrochloride, a second-generation 5-HT3 receptor antagonist, has demonstrated superior efficacy in preventing delayed CINV, attributed to its unique pharmacological properties.[3][4][5][6]
Palonosetron (B1662849) exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life compared to its predecessors.[1][4][5][7][8] These characteristics contribute to its prolonged duration of action and enhanced clinical benefit in the delayed CINV setting.[4][9] This document provides detailed application notes, summarizes key quantitative data, and outlines experimental protocols relevant to the study of this compound for delayed CINV.
Mechanism of Action
Palonosetron is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[3][10] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[3][4][7] Chemotherapeutic agents can cause damage to the GI tract, leading to the release of serotonin from enterochromaffin cells.[3] This released serotonin then activates 5-HT3 receptors, initiating the vomiting reflex.[3]
Palonosetron works by competitively blocking the binding of serotonin to these 5-HT3 receptors, thereby inhibiting the emetic signal.[4][7][10] Its efficacy in delayed CINV is linked to its high binding affinity and prolonged receptor interaction.[4][7] Some evidence suggests that palonosetron may induce allosteric interactions and receptor internalization, leading to a sustained inhibition of receptor function that persists even after the drug is cleared from the plasma.[4]
Figure 1. Signaling pathway of CINV and the inhibitory action of Palonosetron.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Palonosetron
| Parameter | Value | Reference |
| Plasma Half-Life | ~40 hours | [4][8][10][11] |
| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [12][13] |
| Plasma Protein Binding | ~62% | [10][12][13] |
| Metabolism | Liver (CYP2D6, CYP3A4, CYP1A2) | [6][10] |
| Elimination | ~80% recovered in urine within 144 hours | [12][13] |
| ~40% as unchanged drug in urine | [10][12][13] |
Table 2: 5-HT3 Receptor Binding Affinities
| Compound | Binding Affinity (pKi) | Reference |
| Palonosetron | 10.5 | [8] |
| Granisetron (B54018) | 8.91 | [8] |
| Tropisetron | 8.81 | [8] |
| Ondansetron (B39145) | 8.39 | [8] |
| Dolasetron | 7.6 | [8] |
| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |
Table 3: Clinical Efficacy in Preventing Delayed CINV (Complete Response*)
| Study | Chemotherapy Emetogenicity | Palonosetron Arm | Comparator Arm | Delayed Phase CR (%) Palonosetron | Delayed Phase CR (%) Comparator | Reference |
| Eisenberg et al. | Highly Emetogenic (HEC) | 0.25 mg + Dexamethasone (B1670325) | Ondansetron 32 mg + Dexamethasone | 42.0% | 28.6% | [14] |
| Pooled Analysis | Moderately/Highly Emetogenic | 0.25/0.75 mg | Ondansetron/Dolasetron/Granisetron | 57% | 45% | [15] |
| Saito et al. | Highly Emetogenic (HEC) or AC | 0.75 mg + Dexamethasone | N/A (Open-label) | Maintained over repeated cycles | N/A | [16] |
| Aapro et al. | Moderately Emetogenic (MEC) | 0.25 mg | Granisetron 40 µg/kg | 76.3% | 68.9% | [1] |
| Complete Response (CR) is typically defined as no emetic episodes and no use of rescue medication. |
Experimental Protocols
Protocol 1: Phase III, Randomized, Double-Blind Clinical Trial for Delayed CINV
This protocol is a representative methodology based on pivotal clinical trials comparing palonosetron to other 5-HT3 antagonists.[14][15]
1. Objective: To evaluate the efficacy and safety of a single intravenous dose of this compound compared to a first-generation 5-HT3 receptor antagonist for the prevention of acute and delayed CINV in patients receiving emetogenic chemotherapy.
2. Study Design:
-
Type: Randomized, double-blind, multicenter, parallel-group, active-controlled trial.
-
Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive a single day of moderately or highly emetogenic chemotherapy.
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Nausea or vomiting within 24 hours prior to chemotherapy.
-
Use of other antiemetics within 48 hours of randomization (except for protocol-specified dexamethasone).
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
3. Interventions:
-
Experimental Arm: this compound 0.25 mg, administered as a single intravenous injection approximately 30 minutes prior to chemotherapy.[14][17]
-
Control Arm: Comparator 5-HT3 antagonist (e.g., Ondansetron 32 mg or Granisetron 40 µg/kg) administered as a single intravenous injection approximately 30 minutes prior to chemotherapy.[14][15]
-
Concomitant Medication: Use of dexamethasone as a CINV prophylaxis is permitted and stratified at randomization based on investigator discretion and chemotherapy regimen.[14][16]
4. Endpoints:
-
Primary Endpoint: Complete Response (CR) rate (defined as no emetic episodes and no rescue medication use) during the delayed phase (>24 to 120 hours post-chemotherapy).[15]
-
Secondary Endpoints:
-
CR rate during the acute phase (0 to 24 hours).[14]
-
CR rate during the overall phase (0 to 120 hours).[15]
-
Complete Control (CC) rate (CR plus no more than mild nausea).[15]
-
Severity of nausea (assessed using a Visual Analog Scale).
-
Number of emetic episodes.
-
Time to first emetic episode or rescue medication use.
-
Safety and tolerability (assessment of adverse events).
-
5. Study Procedures:
-
Screening: Assess eligibility and obtain informed consent.
-
Day 1 (Chemotherapy Day):
-
Perform baseline assessments.
-
Randomize patient to a treatment arm.
-
Administer study drug (palonosetron or comparator) and any protocol-specified dexamethasone 30 minutes before chemotherapy.
-
Administer chemotherapy.
-
Patients record nausea, vomiting, and rescue medication use in a diary for 5 days.
-
-
Days 2-5 (Follow-up):
-
Patients continue to complete the diary.
-
Contact patient (e.g., via phone) to ensure compliance and record adverse events.
-
-
Final Visit:
-
Review patient diary.
-
Perform final safety assessments.
-
6. Statistical Analysis:
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
-
The proportion of patients achieving a CR in the delayed phase is compared between treatment groups using a Chi-squared test or logistic regression, adjusting for stratification variables.
Figure 2. Workflow of a typical Phase III CINV clinical trial.
Conclusion
This compound is a highly effective 5-HT3 receptor antagonist for the prevention of both acute and, notably, delayed CINV. Its distinct pharmacokinetic and pharmacodynamic profile, including a high receptor binding affinity and long half-life, provides a clear advantage over first-generation agents. The data and protocols presented herein offer a comprehensive resource for researchers and drug development professionals investigating antiemetic therapies, underscoring the established role of palonosetron in improving the management of CINV.
References
- 1. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on palonosetron hydrochloride for the treatment of radio/chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Study of Palonosetron for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Participants Who Have Experienced CINV(Chemotherapy-Induced Nausea and Vomiting) During the Previous Cycle of Low Emetogenic Chemotherapy (LEC) | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols: Palonosetron for Pediatric Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of palonosetron (B1662849) in pediatric oncology for the prevention of chemotherapy-induced nausea and vomiting (CINV). This document includes summaries of key clinical trial data, detailed experimental protocols derived from pivotal studies, and visualizations of the relevant signaling pathways and clinical trial workflows.
Introduction
Chemotherapy-induced nausea and vomiting are among the most distressing side effects for pediatric cancer patients, significantly impacting their quality of life and potentially compromising treatment adherence. Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has demonstrated significant efficacy in preventing both acute and delayed CINV in this vulnerable population. Its unique pharmacological properties, including a higher binding affinity for the 5-HT3 receptor and a longer half-life compared to first-generation antagonists, contribute to its enhanced clinical performance.
On May 28, 2014, the U.S. Food and Drug Administration (FDA) approved palonosetron HCl (Aloxi®) injection for the prevention of acute CINV in children aged 1 month to less than 17 years. This approval was a significant advancement, particularly as it was the first therapy approved for acute CINV prevention in infants aged 1 to 6 months.
Quantitative Data Summary
The efficacy of palonosetron in pediatric CINV has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, focusing on the primary endpoint of Complete Response (CR), defined as no vomiting, no retching, and no use of antiemetic rescue medication.
Table 1: Efficacy of Palonosetron in the Pivotal FDA Approval Trial (NCT01442376)
| Treatment Group | Age Range | Chemotherapy Emetogenicity | N | Complete Response (CR) in the Acute Phase (0-24h) |
| Palonosetron (20 µg/kg) | 1 month to <17 years | Moderately or Highly Emetogenic | 165 | 59.4% |
| Ondansetron (0.15 mg/kg x 3 doses) | 1 month to <17 years | Moderately or Highly Emetogenic | - | 58.6% |
Table 2: Comparison of Palonosetron and Granisetron in Pediatric Osteosarcoma Patients
| Treatment Group | Age Range | Chemotherapy Emetogenicity | N | Complete Response (CR) in the Acute Phase (0-24h) |
| Palonosetron (20 µg/kg) | - | Highly Emetogenic | 100 | 83% |
| Granisetron (40 µg/kg) | - | Highly Emetogenic | 100 | 72% |
Experimental Protocols
The following protocols are based on the methodologies of key clinical trials investigating palonosetron for pediatric CINV, including the pivotal NCT01442376 study.
Protocol 1: Pivotal Clinical Trial for FDA Approval (based on NCT01442376)
1. Study Objective: To evaluate the efficacy and safety of two different doses of intravenous (IV) palonosetron in the prevention of CINV in pediatric patients receiving moderately or highly emetogenic chemotherapy.[1][2]
2. Patient Population:
- Inclusion Criteria:
- Male or female, from neonates (full term) to <17 years of age.[1]
- Patient weight at least 3.2 kg.[1]
- Histologically or cytologically confirmed malignant disease.[1]
- Scheduled to receive at least one moderately or highly emetogenic chemotherapeutic agent.[1]
- Eastern Cooperative Oncology Group (ECOG) performance status ≤ 2 for patients aged ≥ 10 years.[1]
- Written informed consent from parent(s)/legal guardian(s) and assent from the child where applicable.[1]
- Exclusion Criteria:
- Pregnant or lactating females.[1]
- Received total body irradiation or radiotherapy to the upper abdomen, cranium, or pelvis within one week prior to the study.[1]
- Known history of allergy to 5-HT3 receptor antagonists.[1]
- Vomiting, retching, or nausea within 24 hours prior to study drug administration.[1]
- Use of any drug with potential anti-emetic effect within 24 hours prior to study treatment.[1]
3. Dosing and Administration:
- Neonates (<28 days, full term): An open-label sub-study with escalating doses of palonosetron, starting at 3 µg/kg, followed by 10 µg/kg and 20 µg/kg if the lower doses are well-tolerated.[1][2]
- Infants, Children, and Adolescents (≥28 days to <17 years): Randomized to receive a single IV dose of either 10 µg/kg or 20 µg/kg palonosetron.
- Administration: Administered as a single intravenous infusion 30 minutes prior to the start of chemotherapy.
4. Efficacy Assessment:
- Primary Endpoint: Complete Response (CR) during the acute phase (0-24 hours after the start of chemotherapy), defined as no vomiting, no retching, and no use of antiemetic rescue medication.
- Assessment Tools: Validated tools for pediatric nausea assessment, such as the Pediatric Nausea Assessment Tool (PeNAT), may be used.[3][4][5]
5. Safety Assessment:
- Monitoring and recording of all adverse events.
- The most frequently reported adverse event with palonosetron has been headache.
6. Definition of Chemotherapy Emetogenicity:
- Classification of chemotherapy agents as highly or moderately emetogenic is based on guidelines from pediatric oncology groups such as the Pediatric Oncology Group of Ontario (POGO).[6][7][8]
- Highly Emetogenic Chemotherapy (HEC): >90% frequency of emesis in the absence of prophylaxis (e.g., Cisplatin, high-dose Cyclophosphamide).[8][9][10][11]
- Moderately Emetogenic Chemotherapy (MEC): 30-90% frequency of emesis in the absence of prophylaxis (e.g., Carboplatin, Doxorubicin).[8][9][10][11]
Visualizations
Signaling Pathway of Palonosetron
Caption: Mechanism of action of palonosetron in preventing CINV.
Experimental Workflow of a Pediatric Palonosetron CINV Trial
Caption: Generalized workflow of a randomized controlled trial for palonosetron in pediatric CINV.
Discussion of Palonosetron's Unique Mechanism
Palonosetron's superior efficacy, particularly in the delayed phase of CINV, is attributed to its unique molecular interactions with the 5-HT3 receptor. Unlike first-generation antagonists, palonosetron exhibits allosteric binding and positive cooperativity, which triggers the internalization of the 5-HT3 receptor.[12][13][14] This process leads to a prolonged inhibition of receptor function.
Furthermore, there is evidence of "cross-talk" between the 5-HT3 and neurokinin-1 (NK-1) receptor pathways. Palonosetron has been shown to inhibit this cross-talk, which may contribute to its efficacy against delayed emesis, a phase primarily mediated by substance P and the NK-1 receptor.[12][15][16] This inhibitory effect on the NK-1 pathway is not observed with first-generation 5-HT3 receptor antagonists.[12]
These application notes and protocols provide a foundation for researchers and clinicians working with palonosetron in the pediatric oncology setting. Adherence to detailed protocols and a thorough understanding of the agent's mechanism of action are crucial for optimizing its use and improving the quality of life for children undergoing cancer treatment.
References
- 1. Efficacy and Safety of Palonosetron Intravenous in Prevention of Chemotherapy Induced Nausea and Vomiting in Pediatric Patients | Clinical Research Trial Listing [centerwatch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Latest Update on Prevention of Acute Chemotherapy-Induced Nausea and Vomiting in Pediatric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integration of a nausea and vomiting assessment tool into antineoplastic management of pediatric oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advances.umw.edu.pl [advances.umw.edu.pl]
- 7. apphon-rohppa.com [apphon-rohppa.com]
- 8. pogo.ca [pogo.ca]
- 9. Classification of the Acute Emetogenicity of Chemotherapy in Pediatric Patients: A Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrensoncologygroup.org [childrensoncologygroup.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. ovid.com [ovid.com]
- 13. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Palonosetron Impurity Analysis
Welcome to the technical support center for the analysis of palonosetron (B1662849) and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for accurate and robust impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of palonosetron that I need to separate?
A1: Palonosetron can have several related substances, including process impurities and degradation products. It is crucial to have reference standards for known impurities. Common impurities can include stereoisomers and other related compounds. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products that your method should be able to separate.
Q2: What is a good starting point for a reversed-phase HPLC mobile phase for palonosetron impurity analysis?
A2: A common starting point for a reversed-phase high-performance liquid chromatography (RP-HPLC) method is a combination of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol.[1][2] For example, a mobile phase consisting of 25 mM phosphate buffer (pH 3.5) and acetonitrile is a good initial condition.[2] Another starting point could be a mixture of 0.1% orthophosphoric acid and acetonitrile.
Q3: How can I improve the peak shape of palonosetron and its impurities?
A3: Poor peak shape, often observed as tailing, can be due to secondary interactions between the basic palonosetron molecule and acidic silanols on the HPLC column packing. To mitigate this, consider the following:
-
Add a tailing-inhibiting agent: Incorporating a small amount of a basic compound like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) into the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.
-
Adjust the mobile phase pH: Maintaining the pH of the mobile phase at a low level (e.g., pH 2-4) ensures that palonosetron and its basic impurities are protonated, which can lead to better peak shapes.[3]
-
Use a base-deactivated column: Modern HPLC columns are often end-capped or otherwise treated to minimize surface silanol (B1196071) activity. Using a column specifically designed for the analysis of basic compounds is highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of the mobile phase for palonosetron impurity analysis.
Problem 1: Poor resolution between palonosetron and a critical impurity.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Strength | If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. If they are eluting too slowly, increase the organic solvent percentage. |
| Incorrect Mobile Phase pH | The ionization state of palonosetron and its impurities can significantly affect their retention and selectivity. Experiment with adjusting the pH of the aqueous portion of the mobile phase. A change of even 0.5 pH units can have a dramatic effect on resolution. |
| Suboptimal Organic Modifier | If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different selectivities of these solvents can alter the elution order and improve the separation of closely eluting peaks. |
| Isocratic Elution is Insufficient | For complex mixtures of impurities with a wide range of polarities, a gradient elution program is often necessary. Start with a shallow gradient and then optimize the slope to improve the separation of the critical pair.[2] |
Problem 2: Unstable or drifting baseline.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequately Degassed Mobile Phase | Air bubbles in the detector cell can cause baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[4] |
| Mobile Phase Contamination | Use high-purity HPLC-grade solvents and reagents. Contaminants in the mobile phase can lead to a drifting baseline, especially during gradient elution.[4][5] |
| Precipitation of Buffer Salts | If you are using a high concentration of buffer salts and a high percentage of organic solvent, the buffer may precipitate. Ensure the buffer concentration is compatible with the mobile phase composition throughout the gradient. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the column to equilibrate before starting your analytical run, especially when using a new mobile phase. |
Experimental Protocols
Below are examples of mobile phase compositions that have been successfully used for the analysis of palonosetron and its impurities.
Method 1: Reversed-Phase HPLC with Ion-Pairing Reagent
This method is suitable for separating palonosetron from its related substances.
| Parameter | Description |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate, 0.25% Triethylamine, 0.01 M Sodium Hexanesulfonate, pH adjusted to 3.0 with Phosphoric Acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Flow Rate | 1.5 mL/min[6] |
| Detection | 210 nm for related substances, 242 nm for assay[6] |
| Elution Mode | Isocratic (e.g., 60:40 Mobile Phase A:Mobile Phase B)[6] |
Method 2: Normal-Phase HPLC for Enantiomeric Impurities
This method is designed for the separation of chiral impurities.
| Parameter | Description |
| Mobile Phase | n-hexane:ethanol:methanol:heptafluoro butyric acid:diethyl amine (70:15:15:0.05:0.1, v/v/v/v/v)[7][8] |
| Column | Chiralcel-OD (250 mm x 4.6 mm, 3 µm)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 15°C |
| Detection | 240 nm |
| Elution Mode | Isocratic |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in mobile phase optimization.
Caption: A general workflow for developing and optimizing an HPLC mobile phase.
References
- 1. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents [patents.google.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- 7. Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting peak tailing in palonosetron HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of palonosetron (B1662849), with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Question: Why am I observing peak tailing with my palonosetron sample?
Peak tailing in the HPLC analysis of palonosetron, an asymmetrical peak with a trailing edge, is a common issue that can compromise the accuracy and resolution of your results.[1] This phenomenon typically arises from secondary interactions between the analyte and the stationary phase, or from issues within the HPLC system itself. Palonosetron is a basic compound, making it particularly susceptible to interactions with residual silanol (B1196071) groups on silica-based columns.[2]
Question: What are the primary causes of peak tailing for a basic compound like palonosetron?
The primary causes of peak tailing for basic compounds such as palonosetron include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine groups of palonosetron, leading to secondary retention mechanisms and peak tailing.[2][3]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of palonosetron (approximately 7.97), the compound can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]
-
Column Degradation: The performance of an HPLC column can deteriorate over time due to contamination or loss of stationary phase, causing peak tailing. A void at the column inlet can also lead to this issue.[6]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or loose fittings can contribute to band broadening and peak tailing.[3][6]
Question: How can I troubleshoot and resolve peak tailing in my palonosetron analysis?
Here are systematic steps to address peak tailing:
-
Optimize Mobile Phase pH: Since palonosetron is a basic compound with a pKa of approximately 7.97, adjusting the mobile phase pH is crucial.[3]
-
Lowering the pH: Operating at a lower pH (e.g., pH 3-4) ensures that palonosetron is fully protonated, minimizing its interaction with silanol groups.[2]
-
Using Buffers: Employing a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, will help maintain a consistent pH throughout the analysis.
-
-
Modify the Mobile Phase Composition:
-
Add a Tailing Suppressor: Incorporating a small amount of a basic modifier like triethylamine (B128534) (TEA) into the mobile phase can help to mask the active silanol sites on the column, thereby reducing peak tailing.
-
Adjust Organic Modifier Concentration: A weak elution strength of the mobile phase can cause the analyte to linger on the column. A modest increase in the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10% can improve peak shape.[6]
-
-
Evaluate and Select the Appropriate Column:
-
Use End-Capped Columns: Modern, high-purity, end-capped C8 or C18 columns are designed to have minimal residual silanol groups, which significantly reduces peak tailing for basic compounds.[6]
-
Consider a Different Stationary Phase: If tailing persists, exploring alternative stationary phases, such as those with polar-embedded groups, may be beneficial.[6]
-
Check for Column Contamination: If the column is old or has been used with complex matrices, contamination may be the cause. Flushing the column or, if necessary, replacing it is recommended.[6]
-
-
Optimize Instrumental Parameters:
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[3]
-
Check for Leaks: Ensure all fittings are secure to prevent any leaks that could disrupt the flow path.
-
Reduce Injection Volume/Concentration: To rule out column overload, try injecting a smaller volume or a more dilute sample.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for palonosetron analysis?
A USP tailing factor (Tf) close to 1.0 is ideal. Generally, a value between 0.8 and 1.5 is considered acceptable for most applications. Values above 2.0 are often deemed unacceptable for quantitative analysis as they can compromise peak integration and resolution.[6]
Q2: Can the sample solvent affect peak shape?
Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase or a weaker solvent.
Q3: How does temperature affect peak tailing?
Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the efficiency of the separation. However, the effect can vary depending on the analyte and stationary phase.
Q4: I've tried adjusting the mobile phase and using a new column, but I still see tailing. What else could be the cause?
If you have addressed the most common chemical and column-related causes, consider the following:
-
Contamination: Contaminants from the sample or the HPLC system itself can accumulate at the head of the column. Using a guard column can help protect the analytical column.
-
Co-eluting Impurities: A hidden impurity peak co-eluting with the main palonosetron peak can give the appearance of tailing.
-
Detector Settings: An incorrect detector time constant can also lead to peak distortion.
Quantitative Data on Palonosetron Peak Tailing
The following table summarizes reported peak tailing factors for palonosetron under different HPLC conditions.
| Column | Mobile Phase | Tailing Factor (Tf) | Reference |
| Luna C18 (250 mm x 4.6 mm, 5 µm) | 0.1% Orthophosphoric acid and Acetonitrile (60:40 v/v) | 0.84 | |
| Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | n-Hexane, Ethanol, and Diethylamine (80:20:0.1 v/v/v) | < 1.2 | [1][2] |
| Inertsil C18 (250mm x 4.6mm, 5µm) | Methanol: Phosphate buffer pH 4.8 (55:45% v/v) | 1.58 |
Experimental Protocols
Example HPLC Method for Palonosetron Analysis:
This protocol is a representative example based on published methods and may require optimization for your specific instrumentation and application.
-
Column: Inertsil C18 (250mm x 4.6mm, 5µm particle size)
-
Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 4.8, adjusted with orthophosphoric acid) in a 55:45% v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in palonosetron HPLC analysis.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
References
Technical Support Center: Resolution of Palonosetron Diastereomers by MEKC
Welcome to the technical support center for the analysis of palonosetron (B1662849) diastereomers using Micellar Electrokinetic Chromatography (MEKC). This resource provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their separation methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating palonosetron diastereomers?
A1: Palonosetron has two chiral centers, resulting in four stereoisomers: (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S). The primary challenge lies in achieving baseline separation of all four stereoisomers, particularly between the second eluting enantiomer of the first pair ((3aR, 2R)) and the first eluting enantiomer of the second pair ((3aS, 2R)).[1] The separation is influenced by both the electrophoretic mobility of the free stereoisomers and their differential partitioning into the micellar phase.[2][3]
Q2: Which chiral selector is most effective for palonosetron diastereomer resolution by MEKC?
A2: Sodium cholate (B1235396), a bile salt, has been extensively and effectively used as a chiral surfactant in the MEKC separation of palonosetron stereoisomers.[1][2][4] Other bile salts like sodium taurocholate (STC) and sodium deoxycholate (SDC) have also demonstrated the ability to resolve all four stereoisomers.[3] The choice of bile salt can impact the selectivity and resolution of the separation.[3]
Q3: How do organic modifiers affect the separation?
A3: Organic modifiers, such as methanol (B129727), can significantly improve the resolution of palonosetron diastereomers.[4][5][6] The addition of an organic solvent to the background electrolyte can alter the partitioning of the analytes into the micelles, modify the electroosmotic flow, and enhance enantioselectivity. Methanol has been identified as a particularly effective solvent for this separation.[5][6]
Q4: Can other chiral selectors like cyclodextrins be used?
A4: Yes, cyclodextrins (CDs) can also be employed as chiral selectors for the separation of palonosetron stereoisomers. A capillary zone electrophoresis (CZE) method using a high concentration of β-cyclodextrin has been successfully developed to achieve baseline separation of all four stereoisomers.[7] Cyclodextrin-modified MEKC (CD-MEKC) is another potential approach where CDs are used in conjunction with a surfactant.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between all four diastereomers | 1. Suboptimal chiral selector concentration. 2. Inappropriate buffer pH. 3. Absence or incorrect concentration of organic modifier. | 1. Optimize the concentration of the chiral selector (e.g., sodium cholate). A concentration of 30 mM has been shown to be effective.[5][6] 2. Adjust the buffer pH. A pH around 9.2-9.4 is often a good starting point for borate (B1201080) buffers with sodium cholate.[4][10] For separations with sodium taurocholate, a pH range of 8.8 to 9.2 has shown good robustness.[3] 3. Introduce or optimize the concentration of an organic modifier like methanol. A concentration of 20-25% (v/v) has been used successfully.[4][10] |
| Peak tailing or broadening | 1. Analyte-wall interactions. 2. Inappropriate applied voltage. 3. Sample overload. | 1. Ensure proper capillary conditioning. Rinsing with sodium hydroxide, water, and background electrolyte before each run is crucial. 2. Optimize the applied voltage. While higher voltages can decrease analysis time, they can also lead to Joule heating and peak broadening. A voltage of 20-25 kV is a common range.[4][10] 3. Reduce the sample concentration or injection time/pressure. |
| Long analysis time | 1. Low applied voltage. 2. High concentration of organic modifier. 3. Long capillary length. | 1. Increase the applied voltage, monitoring for any negative effects on resolution or peak shape. 2. While organic modifiers can improve resolution, they can also increase analysis time. Optimize the concentration to balance resolution and run time. 3. Use a shorter capillary if resolution allows. |
| Poor reproducibility of migration times | 1. Inconsistent capillary temperature. 2. Fluctuations in buffer composition. 3. Inconsistent capillary conditioning. 4. Voltage or current instability. | 1. Use a capillary thermostat to maintain a constant temperature (e.g., 25 °C).[10] 2. Prepare fresh buffer daily and ensure it is properly degassed. 3. Adhere to a strict and consistent capillary conditioning protocol between runs. 4. Check the electrophoresis system for any electrical issues. Monitoring the current during the run can help identify problems.[11] |
Experimental Protocols
Solvent-Modified MEKC Method for Palonosetron Diastereomers
This protocol is based on a method developed for the enantioseparation of palonosetron hydrochloride and its related enantiomeric impurities.[5][6]
1. Materials and Reagents:
-
Palonosetron Hydrochloride Reference Standard
-
Sodium Cholate (SC)
-
Sodium Tetraborate (B1243019)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Fused-silica capillary (e.g., 60 cm total length, 50 cm effective length, 50 µm I.D.)[10]
2. Instrument and Conditions:
-
Capillary Electrophoresis System with UV detector
-
Detection Wavelength: 254 nm[10]
-
Applied Voltage: 25 kV[10]
-
Capillary Temperature: 25 °C[10]
-
Injection: Hydrodynamic injection (e.g., 10 kPa for 1 s)[10]
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a solution containing 30 mM sodium tetraborate and 30 mM sodium cholate in deionized water. Adjust the pH to 9.2. Add methanol to a final concentration of 25% (v/v). Degas the solution before use.[5][6][10]
-
Sample Solution: Dissolve the palonosetron hydrochloride standard in deionized water to a suitable concentration.
4. Capillary Conditioning:
-
New Capillary:
-
Rinse with 1 M NaOH for 30 min.
-
Rinse with deionized water for 15 min.
-
Rinse with the BGE for 30 min.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 5 min.
-
5. Analysis Procedure:
-
Equilibrate the capillary with the BGE by applying the running voltage for a few minutes until a stable baseline is achieved.
-
Inject the sample solution.
-
Apply the separation voltage and record the electropherogram.
Data Presentation
Table 1: Comparison of Optimized MEKC Conditions for Palonosetron Diastereomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Selector | Sodium Cholate[4] | Sodium Cholate[10] | Sodium Taurocholate[3] |
| Surfactant Conc. | 70 mM | 70 mM | 30 mM |
| Buffer | 30 mM Borate | 30 mM Sodium Tetraborate | 25-30 mM Buffer |
| pH | 9.40 | 9.2 | 8.8-9.2 |
| Organic Modifier | 20% (v/v) Methanol | 25% (v/v) Methanol | Not specified |
| Applied Voltage | 20 kV | 25 kV | 15-25 kV |
| Temperature | Not specified | 25 °C | 20-25 °C |
| Analysis Time | < 18 min | Not specified | < 3.5 min for SDC |
Visualizations
Caption: Experimental workflow for MEKC analysis of palonosetron diastereomers.
Caption: Troubleshooting decision tree for MEKC separation issues.
References
- 1. Separation of palonosetron stereoisomers by electrokinetic chromatography using sodium cholate as chiral selector: comparison of separation modes and elucidation of migration orders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation mechanisms for palonosetron stereoisomers at different chiral selector concentrations in MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioseparation of palonosetron hydrochloride by micellar electrokinetic chromatography with sodium cholate as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Solvent-modified MEKC for the enantioseparation of palonosetron hydrochloride and related enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of palonosetron hydrochloride by capillary zone electrophoresis with high-concentration beta-CD as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin-modified Micellar Electrokinetic Chromatography for Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 9. Cyclodextrin-mediated micellar electrokinetic chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the enantiomer separation of racemorphan in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.es [promega.es]
Palonosetron Hydrochloride Impurity Profiling and Control: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and control of Palonosetron (B1662849) hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical testing of Palonosetron hydrochloride, particularly using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables provide a summary of typical acceptance criteria for impurities in Palonosetron hydrochloride drug substance and a summary of analytical method parameters for a stability-indicating HPLC method.
Table 1: Illustrative Acceptance Criteria for Palonosetron Hydrochloride Impurities
| Impurity Type | Impurity Name | Acceptance Criteria (Maximum Limit) |
| Specified Impurity | Palonosetron N-Oxide | Report |
| (R,S)-Palonosetron HCl | Report | |
| (R,R)-Palonosetron HCl | Report | |
| Unidentified Impurity | Any single unidentified impurity | ≤ 0.1%[1] |
| Total Impurities | Sum of all impurities | ≤ 1.0% |
Note: These are illustrative limits. Actual specifications should be established based on regulatory guidelines and development data.
Table 2: Example Parameters for a Stability-Indicating RP-HPLC Method
| Parameter | Value |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH 2.6-3.8) in varying ratios (e.g., 50:50 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm or 237 nm[3] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
| Run Time | Sufficient to elute all impurities (e.g., 15-30 minutes) |
Experimental Protocols
Detailed Methodology for a Stability-Indicating RP-HPLC Method
This protocol is a representative example for the analysis of Palonosetron hydrochloride and its impurities.
1. Preparation of Solutions
-
Buffer Preparation (Phosphate Buffer, pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.05M). Adjust the pH to 3.0 (±0.05) with dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of the Buffer and Acetonitrile in the desired ratio (e.g., 75:25 v/v).[4] The mobile phase can also be used as the diluent.
-
Standard Preparation: Accurately weigh and transfer about 25 mg of Palonosetron Hydrochloride USP Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute a portion of this solution to achieve a final concentration of approximately 10-20 µg/mL.
-
Sample Preparation: Accurately weigh and transfer a quantity of the sample equivalent to 20 mg of Palonosetron into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 20 minutes to dissolve. Dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter. Dilute 3.0 mL of the filtered solution into a 100 mL volumetric flask and make up to volume with the diluent.[4]
2. Chromatographic Conditions
-
Use the parameters outlined in Table 2.
3. System Suitability
-
Inject the standard solution multiple times (e.g., five replicates).
-
The relative standard deviation (RSD) for the peak area of Palonosetron should be not more than 2.0%.
-
The theoretical plates for the Palonosetron peak should be not less than 2000.
-
The tailing factor for the Palonosetron peak should be not more than 2.0.
4. Analysis
-
Inject the blank (diluent), standard, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
5. Calculation
Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x (Potency_standard / 100) x 100
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Palonosetron hydrochloride?
A1: Impurities in Palonosetron hydrochloride can be broadly classified into two categories:
-
Process-Related Impurities: These arise during the synthesis of the drug substance. They include stereoisomers (enantiomers and diastereomers) such as (R,S)-Palonosetron and (R,R)-Palonosetron, as well as by-products from specific reaction steps like reducing impurities and epimers.[]
-
Degradation Products: These form due to the degradation of the drug substance over time or under stress conditions. A common degradation product is Palonosetron N-Oxide, which can result from oxidation.[][6] Forced degradation studies have shown that Palonosetron is susceptible to oxidative degradation.[7]
Q2: My chromatogram shows split peaks for the main peak or an impurity. What could be the cause and how can I resolve it?
A2: Peak splitting in HPLC can be caused by several factors. Here's a systematic way to troubleshoot this issue:
-
Co-eluting Impurities: The split peak might actually be two closely eluting compounds, which is common with stereoisomers. To check this, try reducing the injection volume. If the two peaks become more distinct, you are likely dealing with co-elution. In this case, you will need to optimize your method to improve resolution, for example, by changing the mobile phase composition, pH, or using a different column chemistry (e.g., a chiral column for enantiomers).
-
Column Contamination or Void: If all peaks in the chromatogram are splitting, the issue might be a contaminated guard column or a void at the inlet of the analytical column. First, try removing the guard column to see if the problem resolves. If the analytical column is the issue, you can try back-flushing it. If the problem persists, the column may need to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.
-
Mobile Phase pH: If the pH of your mobile phase is too close to the pKa of Palonosetron or an impurity, it can lead to peak splitting. Ensure your mobile phase is adequately buffered and the pH is at least 2 units away from the pKa of the analytes.
Q3: How do I perform a forced degradation study for Palonosetron hydrochloride?
A3: Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method.[8] Here are the typical stress conditions applied:
-
Acid Hydrolysis: Reflux the sample in an acidic solution (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.[4]
-
Base Hydrolysis: Reflux the sample in a basic solution (e.g., 1N NaOH) under similar conditions as acid hydrolysis, followed by neutralization.
-
Oxidative Degradation: Treat the sample with an oxidizing agent like hydrogen peroxide (e.g., 6% H₂O₂) at room temperature or with gentle heating for several hours.[7] This is a critical stress condition for Palonosetron.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for an extended period (e.g., 5 days).[4]
-
Photolytic Degradation: Expose the sample (both solid and in solution) to UV and visible light.
The goal is to achieve 5-20% degradation of the drug substance. The stressed samples are then analyzed using your HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Q4: What are the regulatory guidelines I should follow for impurity profiling of Palonosetron hydrochloride?
A4: The International Council for Harmonisation (ICH) provides a framework for impurity control. The key guidelines to follow are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities in the finished dosage form.
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is important for assessing the potential carcinogenicity of impurities.
Additionally, you should consult the relevant pharmacopeias (e.g., USP, Ph. Eur.) for specific monographs on Palonosetron hydrochloride, which may list known impurities and their acceptance criteria. The FDA also provides guidance on impurities in drug substances and products.[1][9]
Visualizations
Caption: Workflow for impurity identification and control.
Caption: Decision tree for troubleshooting HPLC peak splitting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 4. jchps.com [jchps.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. arlok.com [arlok.com]
Technical Support Center: Enhancing Oral Palonosetron Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on oral palonosetron (B1662849) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of palonosetron and what are the primary factors limiting it?
The absolute bioavailability of oral palonosetron is high, reported to be approximately 97%.[1][2] However, despite high bioavailability, formulation challenges exist. The primary factors that can influence oral delivery efficiency include first-pass metabolism and the drug's physicochemical properties. Palonosetron is metabolized by cytochrome P450 enzymes, primarily CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2.[1][2][3][4][5] While its high bioavailability suggests first-pass metabolism is not a major barrier, optimizing formulations to ensure consistent absorption and minimize variability is a key goal for researchers.
Q2: What are the main challenges when developing a stable and effective oral palonosetron formulation?
The primary challenges in developing solid oral dosage forms for palonosetron include its low dosage strength (typically 0.25 mg to 0.75 mg) and stability issues.[6][7] Liquid formulations are known to have stability problems, and oxygen-mediated degradation can be a concern, necessitating careful excipient selection or the inclusion of antioxidants.[7] Ensuring content uniformity with such a low dose is also a critical manufacturing challenge.
Q3: What are promising formulation strategies to enhance the delivery of oral palonosetron?
Several advanced drug delivery strategies are being explored to improve patient compliance and optimize the delivery of palonosetron. These include:
-
Oral Disintegrating Films/Tablets (ODFs/ODTs): These formulations disintegrate or dissolve in the mouth within a minute without the need for water.[8][9] This approach is beneficial for pediatric, geriatric, and dysphagic (difficulty swallowing) patients.[10] An optimized mouth dissolving film of palonosetron HCl showed rapid in vitro drug release of 99.55% in 7 minutes and a disintegration time of 8 seconds.[8][9][11]
-
Medicated Jellies: Oral jellies are another alternative for patients with swallowing difficulties, which can potentially improve bioavailability by avoiding first-pass metabolism through buccal absorption.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For drugs with poor aqueous solubility, SEDDS can be a powerful tool.[12][13] These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[12][14] This approach is particularly promising for lipophilic drugs.[12]
-
Nanotechnology-Based Delivery: Formulating palonosetron into nanoparticles can improve drug stability in the harsh gastrointestinal environment, increase solubility, and provide sustained release, thereby enhancing bioavailability.[15][16]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug Release During In Vitro Dissolution Testing
-
Question: My oral palonosetron formulation shows poor and variable release profiles in dissolution studies. What are the potential causes and solutions?
-
Answer:
-
Potential Causes:
-
Poor Drug Solubility: Although palonosetron HCl is water-soluble, the formulation matrix itself might hinder dissolution.
-
Improper Excipient Selection: Binders, fillers, or lubricants might be forming a non-disintegrating matrix or have poor compatibility with the drug.
-
Manufacturing Process Issues: Inconsistent granule size, excessive compression force in tablets, or non-uniform drug distribution can lead to variability.
-
-
Troubleshooting Steps:
-
Review Excipients: Ensure compatibility between palonosetron and all excipients using techniques like Fourier Transform Infrared Spectroscopy (FTIR).[8][9] For fast-dissolving formulations, consider hydrophilic polymers like HPMC or PVA.
-
Optimize Particle Size: Micronization of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.
-
Incorporate Solubilizing Agents: Consider adding co-solvents or surfactants to the formulation to enhance drug solubility within the GI fluids.
-
Adjust Manufacturing Parameters: For tablets, optimize the compression force and evaluate the use of superdisintegrants. For films or jellies, ensure the solvent casting or congealing process results in a uniform product.[8][10]
-
-
Issue 2: Good In Vitro Dissolution but Poor In Vivo Bioavailability
-
Question: My formulation dissolves well in vitro, but preclinical animal studies show lower-than-expected bioavailability. Why could this be happening?
-
Answer:
-
Potential Causes:
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver by CYP enzymes (CYP2D6, CYP3A4, CYP1A2) after absorption from the gut.[3][4]
-
P-glycoprotein (P-gp) Efflux: Palonosetron is predicted to be a P-gp substrate, which means it could be actively transported back into the intestinal lumen after absorption, reducing net uptake.[17]
-
Poor Intestinal Permeability: The formulation may not be adequately enhancing the drug's ability to cross the intestinal epithelium.
-
-
Troubleshooting Steps:
-
Develop Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the dosage form in the GI tract, providing a longer window for absorption.
-
Utilize Permeation Enhancers: While more common in transdermal research, certain excipients can transiently open tight junctions between intestinal cells to improve permeability. This must be approached with caution to ensure safety.
-
Consider SEDDS or Nanoparticle Formulations: These systems can protect the drug from degradation and may utilize lymphatic transport pathways, partially bypassing the portal circulation and reducing first-pass metabolism.[13]
-
-
Issue 3: Physical or Chemical Instability of the Formulation
-
Question: My palonosetron oral formulation is showing degradation products or physical changes (e.g., phase separation in a liquid system) during stability studies. What steps can I take?
-
Answer:
-
Potential Causes:
-
Oxidative Degradation: Palonosetron can be susceptible to oxygen-mediated degradation, especially in liquid or semi-solid forms.[7]
-
Incompatible Excipients: Certain excipients may react with the drug over time.
-
Environmental Factors: Exposure to light, heat, or humidity can accelerate degradation.
-
-
Troubleshooting Steps:
-
Incorporate Antioxidants: For liquid or semi-solid formulations like SEDDS or jellies, adding an antioxidant may enhance stability.[7]
-
Conduct Excipient Compatibility Studies: Perform comprehensive preformulation studies (e.g., DSC, FTIR) to ensure all components are compatible.
-
Optimize Packaging: Use packaging that protects the formulation from light and moisture.
-
Control pH: For liquid systems, buffering to an optimal pH where palonosetron has maximum stability can be critical.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral vs. Intravenous Palonosetron
| Parameter | Oral Palonosetron (0.50 mg) | Intravenous Palonosetron (0.25 mg) | Reference |
| Tmax (Time to Peak Conc.) | 3-5 hours | ~5 minutes | [18] |
| Elimination Half-Life (t½) | ~40 - 44.6 hours | ~40 hours | [3][18][19][20] |
| Plasma Protein Binding | ~62% | ~62% | [1][2][3] |
| Absolute Bioavailability | ~97% | 100% (by definition) | [1][2] |
Table 2: Efficacy of Oral vs. IV Palonosetron for Chemotherapy-Induced Nausea and Vomiting (CINV) (Complete Response = No emesis, no rescue medication)
| Formulation (Dose) | Acute Phase CR (0–24 h) | Delayed Phase CR (24–120 h) | Overall CR (0–120 h) | Reference |
| Oral Palonosetron (0.25 mg) | 73.5% | 59.4% | 53.5% | [21][22] |
| Oral Palonosetron (0.50 mg) | 76.3% | 62.5% | 58.8% | [21][22] |
| Oral Palonosetron (0.75 mg) | 74.1% | 60.1% | 53.2% | [21][22] |
| IV Palonosetron (0.25 mg) | 70.4% | 65.4% | 59.3% | [21][22] |
| Oral Palonosetron (0.50 mg) + Dex | 89.4% | 76.2% | 73.7% | [23] |
| IV Palonosetron (0.25 mg) + Dex | 86.2% | 74.8% | 70.2% | [23] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Palonosetron HCl Mouth Dissolving Film (MDF)
This protocol is adapted from methodologies described for fast-dissolving oral films.[8][9]
-
Polymer Solution Preparation: Slowly dissolve the film-forming polymer (e.g., HPMC E5) in a suitable solvent (e.g., distilled water) with continuous stirring until a clear, viscous solution is formed.
-
Addition of Excipients: To the polymer solution, add a plasticizer (e.g., propylene (B89431) glycol) and other desired excipients (e.g., sweeteners, flavorants) and mix thoroughly.
-
Drug Incorporation: Accurately weigh and dissolve Palonosetron HCl in a small amount of the solvent and add it to the polymer solution. Stir until a homogenous mixture is achieved.
-
Solvent Casting: Pour the resulting solution into a petri dish or onto a suitable casting surface. Ensure a uniform thickness.
-
Drying: Dry the film in a hot air oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
-
Cutting and Storage: Carefully remove the dried film and cut it into the desired size for unit doses. Store the films in a desiccator to protect them from moisture.
-
Evaluation: Evaluate the films for thickness, folding endurance, disintegration time, drug content uniformity, and in vitro drug release.[9]
Protocol 2: Caco-2 Permeability Assay
This assay is a standard in vitro model for predicting intestinal drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the palonosetron test formulation (dissolved in transport buffer) to the apical (AP) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of palonosetron in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to estimate the rate of drug transport across the Caco-2 monolayer.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the general steps for creating a SEDDS formulation.
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of palonosetron in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
-
Emulsification Efficiency: Screen different combinations of the selected oil, surfactant, and co-solvent for their ability to form a stable and fine emulsion upon gentle agitation in an aqueous medium.
-
-
Constructing Ternary Phase Diagrams: For promising combinations, construct ternary phase diagrams to identify the self-emulsifying region and optimize the concentration ranges of the components.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent according to the optimized ratio.
-
Heat the mixture gently (if required) to facilitate mixing.
-
Add and dissolve the required amount of palonosetron into the mixture with continuous stirring until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time & Droplet Size: Assess the time taken for the SEDDS to emulsify in simulated gastric fluid and measure the resulting droplet size and zeta potential.
-
Stability: Evaluate the physical stability of the pre-concentrate and the resulting emulsion for any signs of phase separation or drug precipitation.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to assess the drug release profile from the emulsion.
-
References
- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 5. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20080152704A1 - Dosage Forms of Palonosetron Hydrochloride Having Improved Stability and Bioavailability - Google Patents [patents.google.com]
- 7. WO2010077669A2 - Palonosetron formulation - Google Patents [patents.google.com]
- 8. Design and In vivo Evaluation of Palonosetron HCl Mouth Dissolving Films in the Management of Chemotherapy-Induced Vomiting | Semantic Scholar [semanticscholar.org]
- 9. Design and In vivo Evaluation of Palonosetron HCl Mouth Dissolving Films in the Management of Chemotherapy-Induced Vomiting | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. View of DEVELOPMENT AND CHARACTERIZATION OF PALONOSETRON HYDROCHLORIDE JELLIES | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 11. Design and In vivo Evaluation of Palonosetron HCl Mouth Dissolving Films in the Management of Chemotherapy-Induced Vomiting | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. research.monash.edu [research.monash.edu]
- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Efficacy of oral palonosetron compared to intravenous palonosetron for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of oral palonosetron compared to intravenous palonosetron for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of oral palonosetron compared with IV palonosetron administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in bioanalytical assays for palonosetron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in bioanalytical assays for palonosetron (B1662849).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do I know if they are impacting my palonosetron assay?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[2][3]
Identifying Matrix Effects:
A common method to assess matrix effects is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4] A significant difference in peak areas indicates the presence of matrix effects.
The matrix effect can be quantitatively assessed using the following formula:
-
Matrix Effect (%) = (Peak Response in Presence of Matrix / Peak Response in Absence of Matrix) x 100 [5]
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Another qualitative technique is the post-column infusion experiment. A constant flow of palonosetron solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of your analyte indicates where matrix components are causing ion suppression or enhancement.[2][6]
Q2: I'm observing low and inconsistent recovery for palonosetron. What are the likely causes and how can I troubleshoot this?
A2: Low and variable recovery is a common issue in bioanalytical assays and can often be linked to matrix effects or suboptimal sample preparation.
Potential Causes & Troubleshooting Steps:
-
Inefficient Sample Cleanup: The presence of endogenous matrix components, particularly phospholipids (B1166683) in plasma samples, is a primary cause of ion suppression.[7]
-
Suboptimal Extraction Parameters (LLE/SPE): Incorrect pH, solvent choice, or elution conditions can lead to poor recovery.
-
Solution:
-
For LLE: Palonosetron is a basic compound. Adjust the sample pH to be at least two units higher than its pKa to ensure it is in a neutral, extractable form.[8] Common extraction solvents include diethyl ether, ethyl acetate, or mixtures like cyclohexane-diethyl ether.[10]
-
For SPE: Ensure proper conditioning of the SPE cartridge. Optimize the wash steps to remove interferences without prematurely eluting palonosetron. Use an appropriate elution solvent that is strong enough to fully recover the analyte.
-
-
-
Choice of Internal Standard (IS): An inappropriate internal standard that does not co-elute or behave similarly to palonosetron will fail to compensate for variations in extraction and matrix effects.[8]
-
Solution: The ideal choice is a stable isotope-labeled (SIL) version of palonosetron. If a SIL-IS is unavailable, select a structural analog that has similar chromatographic behavior and ionization characteristics.[2] Verapamil and naloxone (B1662785) have been successfully used as internal standards in palonosetron assays.[10][11]
-
Q3: Which sample preparation method is most effective at minimizing matrix effects for palonosetron analysis in plasma?
A3: The most effective method often depends on the required sensitivity and throughput. While protein precipitation is fast, solid-phase extraction (SPE) generally provides the cleanest extracts and most significant reduction in matrix effects.[3]
Comparison of Common Sample Preparation Techniques:
| Technique | Pros | Cons | Typical Recovery for Palonosetron |
| Protein Precipitation (PPT) | Simple, fast, low cost.[8] | Inefficient removal of phospholipids and other interferences, leading to significant matrix effects.[3] | Generally lower and more variable. |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences.[8] Can offer cleaner extracts than PPT. | Can be labor-intensive and require larger volumes of organic solvents.[12] | 85-95%[10] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[9][12] | More time-consuming and costly than PPT. Method development can be more complex. | >90%[13] |
| HybridSPE®-Phospholipid | Specifically targets and removes phospholipids, a major source of matrix effects in plasma.[7] Combines the simplicity of PPT with the selectivity of SPE.[14] | Higher cost compared to PPT and standard SPE. | >95%[7] |
Recommendation: For high-sensitivity assays requiring minimal matrix effects, Solid-Phase Extraction (SPE) , particularly with cartridges designed for phospholipid removal like HybridSPE® , is highly recommended.[7][15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Palonosetron in Human Plasma
This protocol is adapted from methodologies described for the analysis of palonosetron.[10][11]
-
Sample Pre-treatment: To 200 µL of human plasma in a centrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., Verapamil). Vortex for 30 seconds.
-
pH Adjustment: Add 50 µL of a basic solution (e.g., 0.1 M NaOH or saturated sodium bicarbonate) to alkalize the sample.[10] Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[10][11] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol (B129727):water). Vortex for 30 seconds.
-
Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Palonosetron in Human Plasma
This is a general protocol based on common SPE procedures for basic drugs.[13][15]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the IS working solution. Add 200 µL of 4% phosphoric acid to precipitate proteins and vortex. Centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[13] Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute palonosetron and the IS with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in acetonitrile (B52724) or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, similar to the LLE protocol.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visual Guides
Caption: A step-by-step workflow for troubleshooting common issues in palonosetron bioanalysis.
Caption: Comparison of sample preparation techniques for removing key matrix interferences.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.ca [fishersci.ca]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Palonosetron Hydrochloride Accelerated Stability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting accelerated stability studies on Palonosetron (B1662849) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered during the accelerated stability testing of Palonosetron hydrochloride?
A1: While Palonosetron hydrochloride is a relatively stable molecule, challenges during accelerated stability studies can include:
-
Oxidative Degradation: The most significant challenge is the susceptibility of Palonosetron hydrochloride to oxidative stress, leading to the formation of several degradation products.[1]
-
Chromatographic Resolution: Achieving baseline separation between the parent drug peak and the peaks of its various degradation products, especially in the presence of formulation excipients, can be challenging.
-
Low-Level Impurities: Quantifying impurities and degradation products that are present at very low levels requires highly sensitive and validated analytical methods.
-
pH-Dependent Incompatibility: Although generally stable, Palonosetron hydrochloride is formulated at an acidic pH (4.5 to 5.5). Incompatibility with alkaline excipients or other drugs in a combination formulation can be a concern.
Q2: Under which conditions is Palonosetron hydrochloride most likely to degrade?
A2: Forced degradation studies have shown that Palonosetron hydrochloride is most susceptible to degradation under oxidative conditions.[1][2] Significant degradation has been observed upon exposure to hydrogen peroxide.[1] The drug shows greater stability under acidic, basic, thermal, and photolytic stress conditions.
Q3: What are the known degradation products of Palonosetron hydrochloride?
A3: Under oxidative stress, Palonosetron hydrochloride can degrade into several products. Mass spectrometry analysis has suggested the formation of hydroxylated, keto, and N-oxide metabolites. Three main oxidative degradation products have been identified in some studies.[1]
Q4: What is the mechanism of action of Palonosetron hydrochloride?
A4: Palonosetron hydrochloride is a selective serotonin (B10506) 5-HT3 receptor antagonist.[2] It blocks the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptors, which are located on the nerve endings of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the area postrema. By blocking these receptors, it prevents the emetic signals generated by chemotherapy or surgery, thereby reducing nausea and vomiting.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for Palonosetron peak in HPLC. | 1. Inappropriate mobile phase pH.2. Column degradation.3. Interaction with active sites on the stationary phase. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Palonosetron (pKa ≈ 8.8).2. Use a new column or a column with a different stationary phase (e.g., end-capped C18).3. Add a competing base like triethylamine (B128534) to the mobile phase in small concentrations (e.g., 0.1%). |
| Inadequate separation of degradation products from the main peak. | 1. Non-optimal mobile phase composition.2. Inappropriate column chemistry.3. Gradient elution profile is not optimized. | 1. Modify the organic modifier-to-buffer ratio in the mobile phase.2. Experiment with different stationary phases (e.g., phenyl-hexyl, cyano).3. Adjust the gradient slope, initial and final mobile phase compositions, and equilibration time. |
| Appearance of extraneous peaks in the chromatogram. | 1. Contamination of the mobile phase or diluent.2. Carryover from previous injections.3. Degradation of the sample in the autosampler. | 1. Prepare fresh mobile phase and diluent using high-purity solvents and reagents.2. Implement a robust needle wash program in the autosampler method.3. Use an autosampler cooler to maintain sample stability during the analytical run. |
| High variability in assay results. | 1. Inconsistent sample preparation.2. Fluctuation in instrument conditions (e.g., temperature, flow rate).3. Non-validated analytical method. | 1. Ensure precise and consistent volumetric dilutions and weighings.2. Verify the stability and performance of the HPLC system (e.g., pump, detector).3. Fully validate the analytical method for precision, accuracy, linearity, and robustness as per ICH guidelines. |
Quantitative Data Summary
The following table summarizes the degradation of Palonosetron hydrochloride under accelerated stability conditions as reported in a patent for a capsule dosage form.
| Storage Condition | Duration | Degradation (%) |
| 40°C / 75% RH | 3 months | ≤ 5.0 |
Experimental Protocols
Accelerated Stability Study Protocol
This protocol is a general guideline for conducting an accelerated stability study of a Palonosetron hydrochloride formulation.
-
Sample Preparation: Prepare at least three batches of the Palonosetron hydrochloride drug product. Package the samples in the proposed commercial packaging.
-
Storage Conditions: Place the packaged samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Pull samples for analysis at specified time points, typically 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for appearance, assay of Palonosetron hydrochloride, and levels of degradation products using a validated stability-indicating analytical method.
-
Data Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results.
Stability-Indicating HPLC Method
The following is an example of a stability-indicating RP-HPLC method for the analysis of Palonosetron hydrochloride.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation: Prepare a standard solution of Palonosetron hydrochloride of known concentration in a suitable diluent (e.g., mobile phase).
-
Sample Solution Preparation: Prepare the sample solution from the drug product to obtain a final concentration within the linear range of the method.
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Troubleshooting HPLC Issues
Caption: A flowchart for troubleshooting common HPLC issues.
Simplified 5-HT3 Receptor Signaling Pathway
Caption: Palonosetron blocks serotonin binding to the 5-HT3 receptor.
References
Validation & Comparative
Palonosetron vs. Ondansetron for Acute CINV: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patient quality of life and adherence to therapy. The development of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists has been a major advancement in CINV management. This guide provides an objective comparison of two key 5-HT3 receptor antagonists, the first-generation ondansetron (B39145) and the second-generation palonosetron (B1662849), specifically focusing on their efficacy in preventing acute CINV.
Efficacy in Preventing Acute CINV: A Quantitative Comparison
Multiple large-scale, randomized, double-blind clinical trials have compared the efficacy of palonosetron and ondansetron in preventing CINV. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication within the first 24 hours (acute phase) after chemotherapy administration.
A pivotal phase III trial demonstrated that a single intravenous dose of palonosetron (0.25 mg) was at least as effective as ondansetron (32 mg) in preventing acute CINV following highly emetogenic chemotherapy (HEC).[1] The complete response rates in the acute phase were 59.2% for 0.25 mg palonosetron and 57.0% for ondansetron[1]. Another study in patients receiving moderately emetogenic chemotherapy (MEC) showed significantly higher CR rates for palonosetron (0.25 mg) compared to ondansetron (32 mg) in the acute phase (81.0% vs. 68.6%)[2][3].
A pooled analysis of four phase III trials further supports the efficacy of palonosetron.[4] While the primary analysis of this pooled data showed a trend towards higher CR rates for palonosetron in the acute phase, the difference was not statistically significant (odds ratio 1.15)[4]. However, other individual studies have reported a significant advantage for palonosetron in the acute phase. For instance, one randomized controlled trial found that a significantly higher number of patients in the palonosetron group achieved a complete response in the acute phase compared to the ondansetron group[5].
The following table summarizes the complete response rates for acute CINV from key clinical trials comparing palonosetron and ondansetron.
| Clinical Trial / Analysis | Chemotherapy Emetogenicity | Palonosetron Dose | Ondansetron Dose | Palonosetron CR Rate (Acute) | Ondansetron CR Rate (Acute) |
| Pivotal Phase III Trial[1] | Highly Emetogenic (HEC) | 0.25 mg IV | 32 mg IV | 59.2% | 57.0% |
| Eisenberg et al. (2003)[2][3] | Moderately Emetogenic (MEC) | 0.25 mg IV | 32 mg IV | 81.0% | 68.6% |
| Aapro et al. (2006)[6] | Highly Emetogenic (HEC) | 0.25 mg IV | 32 mg IV | 64.7% | 55.8% |
| Randomized Controlled Trial[5] | Not Specified | 0.25 mg IV | 8.0 mg IV | Significantly higher (p=0.026) | - |
| Pediatric Study[7] | Moderate/High Emetogenic | 5 mcg/kg IV | 5 mg/m² IV (q8h) | 75% | 70% |
| Pediatric Study[8] | Moderate/High Emetogenic | Not Specified | Not Specified | 83.3% | 72.2% |
Experimental Protocols
The methodologies of the key clinical trials comparing palonosetron and ondansetron for acute CINV prevention share common features. Below are detailed protocols representative of these studies.
Pivotal Phase III Trial in Highly Emetogenic Chemotherapy[1]
-
Study Design: A phase III, double-blind, randomized, multicenter study.
-
Patient Population: 667 patients scheduled to receive a single dose of HEC (e.g., cisplatin (B142131) ≥60 mg/m²).
-
Randomization: Patients were randomized to one of three treatment arms:
-
Palonosetron 0.25 mg IV
-
Palonosetron 0.75 mg IV
-
Ondansetron 32 mg IV
-
-
Drug Administration: The study drug was administered as a single intravenous injection 30 minutes before the start of chemotherapy.
-
Concomitant Medication: Investigator discretion was allowed for the use of dexamethasone (B1670325) as a pre-treatment, with stratification to ensure balance across arms.
-
Primary Efficacy Endpoint: The proportion of patients with a complete response (CR), defined as no emetic episodes and no rescue medication use, in the first 24 hours after chemotherapy.
-
Data Collection: Patients recorded nausea and vomiting episodes in a diary for 5 days post-chemotherapy.
Phase III Trial in Moderately Emetogenic Chemotherapy[3]
-
Study Design: A multicenter, randomized, double-blind, phase III study.
-
Patient Population: 570 adult cancer patients scheduled to receive MEC.
-
Randomization: Patients were randomized to receive a single IV dose of:
-
Palonosetron 0.25 mg
-
Palonosetron 0.75 mg
-
Ondansetron 32 mg
-
-
Drug Administration: The study drug was administered 30 minutes prior to the initiation of chemotherapy.
-
Primary Endpoint: The proportion of patients with a complete response (no emetic episodes and no rescue medication) during the acute period (0-24 hours after chemotherapy).
-
Secondary Endpoints: Efficacy in preventing delayed CINV (up to 5 days post-chemotherapy) and overall tolerability.
Signaling Pathways and Experimental Workflow
Mechanism of Action: 5-HT3 Receptor Antagonism in CINV
Chemotherapy can induce the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract. This released 5-HT then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brainstem and triggering the emetic reflex. 5-HT3 receptor antagonists, like ondansetron and palonosetron, competitively block these receptors, thereby preventing the initiation of the emetic signal. Palonosetron, a second-generation antagonist, exhibits a higher binding affinity and a significantly longer half-life compared to first-generation agents like ondansetron.[9]
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of palonosetron and ondansetron in preventing acute CINV, based on the described experimental protocols.
References
- 1. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palonosetron improves prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy: results of a double-blind randomized phase III trial comparing single doses of palonosetron with ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Comparison of antiemetic efficacy and safety of palonosetron vs ondansetron in the prevention of chemotherapy-induced nausea and vomiting in children | MDedge [mdedge.com]
- 8. A randomized, open-label non-inferiority study to compare palonosetron and ondansetron for prevention of acute chemotherapy-induced vomiting in children with cancer receiving moderate or high emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
A Comparative Guide to the Safety Profiles of Palonosetron and Granisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two commonly used 5-HT3 receptor antagonists, palonosetron (B1662849) and granisetron (B54018). The information presented is based on data from clinical trials and scientific literature, with a focus on adverse events, cardiac safety, and receptor binding characteristics. Detailed experimental protocols for key cited studies are provided to facilitate a deeper understanding of the evidence.
Executive Summary
Palonosetron and granisetron are both effective in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). While both drugs are generally well-tolerated, their safety profiles exhibit some differences. Clinical evidence suggests that palonosetron may be associated with a lower incidence of certain adverse events compared to granisetron. Notably, palonosetron appears to have a more stable cardiac profile, with a lower risk of QTc interval prolongation. These differences may be attributed to their distinct pharmacological properties, including receptor binding affinity and kinetics.
Comparative Safety Data
The following tables summarize the incidence of common adverse events reported in comparative clinical trials of palonosetron and granisetron.
Table 1: Incidence of Common Adverse Events in Chemotherapy-Induced Nausea and Vomiting (CINV) Trials
| Adverse Event | Palonosetron (%) | Granisetron (%) | Study |
| Headache | 4.3 - 9.7 | 6.0 - 15.7 | [Saito M, et al. 2009][1] |
| Constipation | 17.4 | 15.7 | [Saito M, et al. 2009][1] |
| Dizziness | Not specified | Not specified | |
| Drowsiness/Somnolence | Not specified | Not specified |
Note: Data extracted from a large, randomized, double-blind, comparative phase III trial in patients receiving highly emetogenic chemotherapy. Both drugs were administered with dexamethasone (B1670325).
Table 2: Incidence of Common Adverse Events in Postoperative Nausea and Vomiting (PONV) Trials
| Adverse Event | Palonosetron (%) | Granisetron (%) | Study |
| Headache | 26.0 | 28.0 | [Effect of palonosetron versus granisetron to prevent postoperative nausea and vomiting after laparoscopic surgery][2] |
| Dizziness | Statistically insignificant difference | Statistically insignificant difference | [Bhattacharjee DP, et al. 2010][3][4] |
| Drowsiness | Statistically insignificant difference | Statistically insignificant difference | [Bhattacharjee DP, et al. 2010][3][4] |
Note: Data from randomized controlled trials comparing the efficacy and safety of palonosetron and granisetron for PONV prevention in patients undergoing laparoscopic surgery.
Cardiac Safety Profile
A key differentiator between palonosetron and granisetron is their effect on the QTc interval, a measure of the time it takes for the heart's ventricles to repolarize after a beat. Prolongation of the QTc interval can increase the risk of serious cardiac arrhythmias.
Multiple studies and reviews suggest that palonosetron has a more favorable cardiac safety profile with no clinically significant effect on QTc prolongation at recommended doses[5][6]. In contrast, while some studies on granisetron have not found significant QTc changes, there have been reports of QT prolongation, leading to cautious use in patients with pre-existing cardiac conditions[5].
Experimental Protocols
Chemotherapy-Induced Nausea and Vomiting (CINV) - Saito M, et al. 2009
-
Study Design: A phase III, multicenter, randomized, double-blind, double-dummy, stratified, parallel-group, active-comparator trial[1].
-
Patient Population: 1143 patients with cancer receiving highly emetogenic chemotherapy (cisplatin or an anthracycline and cyclophosphamide (B585) combination)[1].
-
Inclusion Criteria: Patients with histologically or cytologically confirmed malignancy scheduled to receive the specified chemotherapy regimens.
-
Exclusion Criteria: Patients with known hypersensitivity to 5-HT3 receptor antagonists, significant cardiac abnormalities, or those who had received other antiemetic drugs within 24 hours of chemotherapy.
-
Intervention:
-
Palonosetron Group: Single intravenous dose of palonosetron (0.75 mg) 30 minutes before chemotherapy on day 1, with a placebo for granisetron[1].
-
Granisetron Group: Single intravenous dose of granisetron (40 µg/kg) 30 minutes before chemotherapy on day 1, with a placebo for palonosetron[1].
-
Concomitant Medication: All patients received dexamethasone intravenously on day 1, followed by additional doses on days 2 and 3[1].
-
-
Safety Assessment: Adverse events were monitored and recorded throughout the study. The main treatment-related adverse events reported were constipation and raised concentrations of serum aminotransferases[1].
-
Statistical Analysis: The primary efficacy endpoint was the proportion of patients with a complete response (no emesis and no rescue medication). Safety analyses were descriptive.
Postoperative Nausea and Vomiting (PONV) - Bhattacharjee DP, et al. 2010
-
Study Design: A randomized, double-blind, prospective clinical study[3][4].
-
Patient Population: Sixty female patients (18-65 years of age) undergoing elective laparoscopic cholecystectomy[3][4].
-
Inclusion Criteria: ASA physical status I or II.
-
Exclusion Criteria: Patients with a history of PONV, those who had received antiemetic medication within 24 hours of surgery, or with known allergies to the study drugs.
-
Intervention:
-
Safety Assessment: The incidence of adverse effects such as headache, dizziness, and drowsiness was recorded and compared between the groups[3][4].
-
Statistical Analysis: The incidence of adverse effects was compared using appropriate statistical tests, and a p-value < 0.05 was considered significant[3][4].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for a comparative clinical trial.
Caption: 5-HT3 Receptor Signaling Pathway in Emesis.
Caption: Typical Experimental Workflow for a Comparative Trial.
Receptor Binding and Mechanism of Action
Both palonosetron and granisetron are selective antagonists of the 5-HT3 receptor. However, palonosetron exhibits a higher binding affinity and a longer plasma half-life compared to granisetron[3][4]. Furthermore, studies suggest that palonosetron may interact with the 5-HT3 receptor in an allosteric manner, leading to a more prolonged inhibition of receptor function[7]. This unique binding characteristic could contribute to its sustained efficacy and potentially different safety profile.
The primary mechanism of action for both drugs involves blocking serotonin from binding to 5-HT3 receptors in the central and peripheral nervous systems. This inhibition prevents the initiation of the vomiting reflex that can be triggered by chemotherapy or surgery.
Conclusion
References
- 1. Palonosetron plus dexamethasone versus granisetron plus dexamethasone for prevention of nausea and vomiting during chemotherapy: a double-blind, double-dummy, randomised, comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbamr.com [ijbamr.com]
- 3. A comparative study between palonosetron and granisetron to prevent postoperative nausea and vomiting after laparoscopic cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study Between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery and chemotherapy: protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxytryptamine3 receptor antagonists and cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Stability-Indicating HPLC Methods for Palonosetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the analysis of palonosetron (B1662849). The data presented is compiled from several studies, offering a detailed overview of experimental protocols and performance characteristics to aid in the selection and implementation of a suitable method for quality control and stability studies.
Comparative Analysis of Chromatographic Conditions
A stability-indicating method is crucial for ensuring the safety and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for palonosetron, each with unique chromatographic conditions. A summary of these conditions from various studies is presented in Table 1.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[1] | Naphthalethyl stationary phase C18[2] | Agilent C18 (250mm x 4.6mm, 5µm)[3] | YMC Pack pro C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.05M Phosphate (B84403) Buffer (pH 3.8 with OPA) (60:40 v/v)[1] | Potassium dihydrogen phosphate buffer and acetonitrile[2] | Acetonitrile: Buffer (pH 2.60) (50:50 v/v)[3] | 0.1% Orthophosphoric acid: Methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 254 nm[1] | 210 nm[2] | 237 nm[3] | 262 nm |
| Retention Time | Not Specified | Not Specified | 3.880 min[3] | 3.131 min |
Performance Comparison of Validated Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A comparison of these parameters from different studies is detailed in Table 2.
| Parameter | Method 1 | Method 2 | Method 3 (Palonosetron with Netupitant) |
| Linearity Range (µg/mL) | 6-16[1] | Not Specified | 0.75-2.25 |
| Correlation Coefficient (r²) | Not Specified | Not Specified | >0.999 |
| Accuracy (% Recovery) | 98-102%[1] | 98-102%[2] | Not Specified |
| Precision (%RSD) | < 2% (Intraday, Interday, Repeatability)[2] | Not Specified | Not Specified |
| LOD (µg/mL) | 0.006[1] | Not Specified | 0.0029 |
| LOQ (µg/mL) | 0.018[1] | Not Specified | 0.0096 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. Below are the experimental protocols for forced degradation studies and the preparation of standard solutions as described in the referenced literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.
-
Acid Degradation: A common procedure involves treating the drug substance with an acid, such as 0.1N HCl, and refluxing for a specified period (e.g., 30 minutes at 60°C).[4] The solution is then neutralized with a base (e.g., 1N NaOH) before analysis.[4] Some studies have noted that palonosetron is particularly sensitive to acidic conditions.[5]
-
Base Degradation: The drug substance is treated with a base, like 0.1N NaOH, and the mixture is sonicated or refluxed.[4] The resulting solution is then neutralized with an acid.
-
Oxidative Degradation: Hydrogen peroxide (e.g., 6% H₂O₂) is used to induce oxidative stress, often with heating.[6] Peroxide degradation has been shown to cause significant degradation of palonosetron.[2]
-
Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., in a hot air oven) for a defined period.
-
Photolytic Degradation: The drug substance is exposed to UV light or direct sunlight for an extended period (e.g., 24 hours) to assess its photosensitivity.
Preparation of Standard and Sample Solutions
Accurate preparation of standard and sample solutions is fundamental for reliable quantification.
-
Standard Stock Solution: A precisely weighed amount of palonosetron standard is dissolved in a suitable solvent (often the mobile phase) to achieve a known concentration (e.g., 25 mg in 25 mL).[1]
-
Working Standard Solutions: The stock solution is further diluted with the mobile phase to prepare a series of solutions within the desired linearity range.[1]
-
Sample Preparation: For dosage forms like injections, a specific volume is diluted with the mobile phase to fall within the calibration curve's range. For solid dosage forms, a portion of the crushed tablets or powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, filtered, and then diluted as necessary.[4]
Method Validation Workflow
The validation of a stability-indicating HPLC method follows a logical sequence of experiments to demonstrate its suitability. The following diagram illustrates a typical workflow.
Caption: Logical workflow for the validation of a stability-indicating HPLC method.
This comprehensive guide provides a comparative overview of validated stability-indicating HPLC methods for palonosetron. Researchers and drug development professionals can use this information to select an appropriate starting point for their analytical method development and validation, ensuring the quality and stability of palonosetron-containing pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 3. rjptonline.org [rjptonline.org]
- 4. jchps.com [jchps.com]
- 5. RP-HPLC method for estimating fosnetupitant and palonosetron. [wisdomlib.org]
- 6. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Palonosetron Hydrochloride
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of palonosetron (B1662849) hydrochloride in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this antiemetic agent.
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and an extended half-life, making it effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of palonosetron hydrochloride formulations. The most widely used analytical techniques for its determination are HPLC and UV-Visible Spectrophotometry.[1]
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC and UV-Visible Spectrophotometry for palonosetron hydrochloride analysis, based on published validation data.
| Performance Parameter | HPLC Method 1 | HPLC Method 2 | UV-Visible Spectrophotometry |
| Linearity Range | 10.1 - 100.9 mg·mL-1[2] | 5 - 30 µg/mL[3] | 7.5 - 25 µg/mL[4][5] |
| Correlation Coefficient (r²) | 0.9999[2] | Not explicitly stated, but linearity confirmed. | 0.9997[5] |
| Accuracy (% Recovery) | 100.4% (RSD 0.95%)[6][7] | 99.3%[3] | 99.3%[5] |
| Precision (%RSD) | Intraday: 0.51%, Interday: 0.85%[2] | < 2%[8] | < 2% |
| Limit of Detection (LOD) | Not Reported | 2.5 ng/mL[3] | 0.0075 µg/mL[5] |
| Limit of Quantification (LOQ) | Not Reported | 7.5 ng/mL[3] | Not Reported |
| Wavelength (λmax) | 242 nm or 210 nm[2] | 242 nm[3] | 265 nm[5][9] |
Key Observations:
-
Both HPLC and UV-Visible Spectrophotometry demonstrate excellent linearity, accuracy, and precision for the determination of palonosetron hydrochloride.[2][3][4][5][9][6][7][8]
-
HPLC methods, in general, offer higher sensitivity with lower limits of detection and quantification, making them suitable for the analysis of low-concentration samples and related substances.[3]
-
UV-Visible Spectrophotometry provides a simpler, more rapid, and economical alternative for routine analysis where high sensitivity is not a prerequisite.[4][5][9]
Experimental Protocols
Detailed methodologies for the HPLC and UV-Visible Spectrophotometry analysis of palonosetron hydrochloride are outlined below.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of palonosetron hydrochloride and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of 0.02 mol·L-1 sodium dihydrogen phosphate (B84403) (containing 0.25% triethylamine (B128534) and 0.01 mol·L-1 sodium hexanesulfonate, with pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a 60:40 ratio.[2][6]
-
Flow Rate: 1.5 mL·min-1[2]
-
Detection Wavelength: 242 nm for assay and 210 nm for related substances.[2]
-
Injection Volume: 20 µL
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving a known amount of palonosetron hydrochloride in the mobile phase to achieve a specific concentration. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: The formulation (e.g., injection) is diluted with the mobile phase to a concentration within the linear range of the method.
UV-Visible Spectrophotometry Method
This method is a simpler alternative for the estimation of palonosetron hydrochloride in pharmaceutical dosage forms.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Ethanol (B145695) (A.R. grade)[4]
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving 100 mg of palonosetron hydrochloride in 100 mL of ethanol to get a concentration of 1 mg/mL.[4] Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 7.5 to 25 µg/mL.[4][5][9]
-
Sample Preparation: An amount of the powdered tablet formulation equivalent to a known weight of palonosetron hydrochloride is dissolved in ethanol, sonicated, and filtered. The filtrate is then diluted with ethanol to a concentration within the Beer's law range.
-
Procedure: The absorbance of the sample and standard solutions is measured at 265 nm against an ethanol blank. The concentration of palonosetron hydrochloride in the sample is determined by comparing its absorbance with that of the standard solution.
Methodology Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams are provided.
Caption: General workflow for the analysis of Palonosetron HCl.
Caption: Mechanism of action of Palonosetron.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- 3. ajptonline.com [ajptonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Palonosetron Hydrochloride for Injection by HPLC [journal11.magtechjournal.com]
- 8. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 9. Estimation of Palonosetron Hydrochloride (A 5-HT3 Antagonist(A 5-HT3 ANTAGONIST) In Pharmaceutical Dosage Form by U. V. Spectrophotometric Method, - Amrita Vishwa Vidyapeetham [amrita.edu]
Palonosetron's Distinct Receptor Binding Profile: A Comparative Guide for Researchers
Palonosetron (B1662849), a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exhibits a unique and potent binding profile compared to its first-generation counterparts, such as ondansetron (B39145) and granisetron (B54018).[1][2] This guide provides a detailed comparison of their receptor binding affinities, the experimental methods used to determine these values, and the underlying signaling pathways. This information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular interactions of these antiemetic agents.
Comparative Binding Affinities of 5-HT3 Receptor Antagonists
The binding affinity of a drug to its receptor is a critical determinant of its potency and duration of action. For 5-HT3 receptor antagonists, this is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity. Palonosetron consistently demonstrates a significantly higher binding affinity for the 5-HT3 receptor compared to other setrons.[3]
| Antagonist | pKi | Ki (nM) | Species/Tissue |
| Palonosetron | ~10.68 | 0.22 ± 0.07 | COS-7 cells (recombinant 5-HT3A)[4] |
| Ondansetron | 8.70 | 0.47 ± 0.14 | COS-7 cells (recombinant 5-HT3A)[4] |
| 8.70 | 4.9 | Human[1] | |
| Granisetron | 9.15 | 1.44 | Human[1] |
| Ramosetron (YM060) | 10.48 | - | Rat cortical membranes[5] |
| Dolasetron | - | 20.03 | NG 108-15 cells[1] |
Note: Ki and pKi values can vary depending on the experimental conditions, radioligand used, and tissue or cell line source.
Beyond its high affinity, palonosetron is distinguished by its allosteric binding and positive cooperativity.[6][7] Unlike first-generation setrons, which are competitive antagonists, palonosetron appears to bind to a site on the 5-HT3 receptor that is distinct from the serotonin (B10506) binding site.[6] This allosteric interaction is thought to induce conformational changes in the receptor, contributing to palonosetron's prolonged inhibition of receptor function and its superior clinical efficacy, particularly in preventing delayed chemotherapy-induced nausea and vomiting.[6][8]
Experimental Protocols
The binding affinities of 5-HT3 receptor antagonists are typically determined using competitive radioligand binding assays. The following is a generalized protocol for such an experiment.
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., palonosetron) for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from tissues with high receptor density (e.g., rat cerebral cortex).[5][9]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity 5-HT3 receptor antagonist, such as [³H]granisetron or [³H]GR65630.[4][5]
-
Test Compound: Unlabeled 5-HT3 receptor antagonist (e.g., palonosetron, ondansetron).
-
Assay Buffer: Typically a buffered solution such as Tris-HCl or HEPES, containing salts like MgCl₂ to maintain pH and ionic strength.[10][11]
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.[11]
-
Scintillation Counter: To quantify the radioactivity on the filters.[11]
Procedure:
-
Membrane Preparation:
-
Homogenize the cell or tissue source in an ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[11]
-
-
Assay Setup:
-
In a series of tubes or a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known 5-HT3 antagonist).[11]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[11]
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of setron antagonists.
Competitive Radioligand Binding Assay Workflow
Caption: Experimental workflow for a competitive radioligand binding assay to determine receptor affinity.
Setron Classification and Binding Mechanisms
Caption: Classification of setrons and their distinct 5-HT3 receptor binding mechanisms.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 11. benchchem.com [benchchem.com]
Palonosetron in Highly Emetogenic Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of palonosetron's efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) associated with highly emetogenic chemotherapy (HEC). Data from clinical trials are presented to objectively evaluate its performance against other antiemetic agents.
Palonosetron (B1662849), a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exhibits a distinct pharmacological profile compared to its first-generation counterparts, such as ondansetron (B39145) and granisetron (B54018). Its higher binding affinity and longer plasma half-life contribute to its efficacy in preventing both acute and delayed CINV.[1] This guide delves into the clinical data supporting its use, details the experimental methodologies of key studies, and illustrates the underlying molecular pathways.
Comparative Efficacy of Antiemetic Regimens in HEC
The following tables summarize the quantitative data from clinical trials, focusing on the primary endpoint of "complete response" (CR), defined as no emetic episodes and no use of rescue medication.
Table 1: Palonosetron vs. First-Generation 5-HT3 Receptor Antagonists in HEC
| Comparison | Chemotherapy Regimen | N | Acute Phase CR (0-24h) | Delayed Phase CR (24-120h) | Overall Phase CR (0-120h) | Citation(s) |
| Palonosetron 0.25 mg + Dexamethasone (B1670325) vs. Ondansetron 32 mg + Dexamethasone | HEC | 447 | Palonosetron: 59.2%Ondansetron: 57.0% | Palonosetron: 42.0%Ondansetron: 28.6% | Palonosetron: 40.7%Ondansetron: 25.2% | [2] |
| Palonosetron 0.75 mg vs. Granisetron 1 mg (both with Dexamethasone and Aprepitant) | Cisplatin (B142131) ≥50 mg/m² | 827 | Palonosetron: 91.8%Granisetron: 91.8% | Palonosetron: 67.2%*Granisetron: 59.1% | Palonosetron: 65.7%Granisetron: 59.1% | [3] |
*Indicates a statistically significant difference (P < 0.05).
Table 2: Palonosetron in Combination with NK-1 Receptor Antagonists in HEC
| Treatment Arm | Chemotherapy Regimen | N | Overall Phase CR (0-120h) | Citation(s) |
| Fosnetupitant + Palonosetron + Dexamethasone | Cisplatin-based | 392 | 75.2% | [4][5] |
| Fosaprepitant + Palonosetron + Dexamethasone | Cisplatin-based | 393 | 71.0% | [4][5] |
| HR20013 (Fosrolapitant/Palonosetron) + Dexamethasone | Cisplatin-based | 373 | 77.7% | [6][7] |
| Fosaprepitant + Palonosetron + Dexamethasone | Cisplatin-based | 377 | 78.2% | [6][7] |
| Oral NEPA (Netupitant/Palonosetron) + Olanzapine + Dexamethasone | Cisplatin-based (Nasopharyngeal Carcinoma) | 156 | 80.1% (Cycle 1) | [8] |
| Fosaprepitant + Palonosetron + Olanzapine + Dexamethasone | Cisplatin-based (Nasopharyngeal Carcinoma) | 156 | 69.9% (Cycle 1) | [8] |
Experimental Protocols of Key Clinical Trials
The methodologies of the cited studies share common frameworks for assessing the efficacy and safety of antiemetic regimens in patients undergoing HEC.
Aapro et al. (2006) - Palonosetron vs. Ondansetron
-
Study Design: A Phase III, multicenter, randomized, double-blind, parallel-group trial.[2]
-
Patient Population: Patients scheduled to receive a single intravenous dose of HEC. A subset of patients (n=447) received concomitant dexamethasone.[2]
-
Intervention:
-
Palonosetron 0.25 mg intravenously.
-
Ondansetron 32 mg intravenously.
-
Dexamethasone was administered at the investigator's discretion.[2]
-
-
Primary Endpoint: Complete Response (CR) in the acute phase (0-24 hours after chemotherapy). CR was defined as no emetic episodes and no use of rescue medication.[2]
-
Secondary Endpoints: CR in the delayed (24-120 hours) and overall (0-120 hours) phases.[2]
-
Assessment Tools: Patient diaries were used to record emetic episodes, nausea severity, and use of rescue medication.
Saito et al. (TRIPLE study) - Palonosetron vs. Granisetron with NK-1 RA
-
Study Design: A randomized, double-blind, phase III trial.[3]
-
Patient Population: Patients with a malignant solid tumor scheduled to receive HEC containing cisplatin (≥50 mg/m²).[3]
-
Intervention:
-
Arm P: Palonosetron (0.75 mg) on day 1.[3]
-
Arm G: Granisetron (1 mg) on day 1.[3]
-
Both arms also received dexamethasone (12 mg on day 1 and 8 mg on days 2-4) and aprepitant (B1667566) (125 mg on day 1 and 80 mg on days 2-3).[3]
-
-
Primary Endpoint: Complete Response (CR) in the overall phase (0-120 hours).[3]
-
Secondary Endpoints: Complete Control (CC; no vomiting/retching, no rescue medication, and no more than mild nausea) and Total Control (TC; no vomiting/retching, no rescue medication, and no nausea) in the acute, delayed, and overall phases.[3]
-
Assessment Tools: Standardized diaries for recording nausea, vomiting, and rescue medication use.
Recent Trials with NK-1 Receptor Antagonist Combinations (2024-2025)
-
Study Design: Multicenter, randomized, double-blind, phase III non-inferiority or superiority trials.[6][7][8]
-
Patient Population: Chemotherapy-naïve patients with solid tumors receiving cisplatin-based HEC.[6][7][8]
-
Interventions: Comparison of fixed-dose combinations of an NK-1 receptor antagonist (e.g., fosnetupitant, fosrolapitant, netupitant) with palonosetron against a standard three-drug regimen (e.g., fosaprepitant, palonosetron, and dexamethasone).[4][5][6][7][8]
-
Primary Endpoint: Complete Response (CR) in the overall phase (0-120 hours).[6][7]
-
Assessment Tools: Patient-reported outcomes using validated instruments such as the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT) and the Functional Living Index-Emesis (FLIE). Adverse events are graded using the Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in CINV and a typical workflow for a clinical trial evaluating antiemetic efficacy.
Caption: Signaling pathways of chemotherapy-induced nausea and vomiting.
Palonosetron's unique efficacy is attributed to its distinct molecular interactions with the 5-HT3 receptor. It exhibits allosteric binding and positive cooperativity, which are not observed with first-generation antagonists.[9][10] Furthermore, palonosetron can trigger the internalization of the 5-HT3 receptor, leading to prolonged inhibition of its function.[11][12] Some studies also suggest that palonosetron can inhibit substance P-mediated responses, indicating a potential cross-talk between the 5-HT3 and NK-1 receptor signaling pathways.[13]
Caption: A typical workflow for a clinical trial evaluating antiemetic efficacy.
References
- 1. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, phase III trial of palonosetron versus granisetron in the triplet regimen for preventing chemotherapy-induced nausea and vomiting after highly emetogenic chemotherapy: TRIPLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, Phase III Trial of Mixed Formulation of Fosrolapitant and Palonosetron (HR20013) in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: PROFIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ovid.com [ovid.com]
- 12. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Palonosetron for Postoperative Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of palonosetron's efficacy and safety in preventing postoperative nausea and vomiting (PONV), comparing it with other commonly used 5-HT3 receptor antagonists: ondansetron (B39145), granisetron, and ramosetron. The information is compiled from various systematic reviews and meta-analyses of randomized controlled trials (RCTs), offering a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Postoperative nausea and vomiting remains a significant challenge in patient recovery. Palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, is distinguished by its higher receptor binding affinity and significantly longer half-life of approximately 40 hours compared to first-generation agents.[1][2][3][4] This extended duration of action suggests a potential for superior and more sustained prophylaxis against PONV. This guide synthesizes data from multiple meta-analyses to evaluate this hypothesis and provide a comparative overview of its performance against other key 5-HT3 antagonists.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from meta-analyses, comparing the incidence of PONV, complete response (no nausea, no vomiting, no rescue antiemetic), and common adverse effects.
Table 1: Palonosetron vs. Ondansetron for PONV Prophylaxis
| Outcome Measure | Time Point | Palonosetron | Ondansetron | Relative Risk (95% CI) | Key Findings |
| Postoperative Nausea (PON) | Early (0-6h) | Lower Incidence | Higher Incidence | 0.51 (0.37 to 0.71)[5] | Palonosetron is superior in preventing early PON. |
| Late (6-24h) | Lower Incidence | Higher Incidence | 0.53 (0.36 to 0.77)[5] | Palonosetron is more effective in preventing late PON. | |
| Postoperative Vomiting (POV) | Early (0-6h) | Similar Incidence | Similar Incidence | 0.77 (0.45 to 1.34)[5] | No significant difference in early POV. |
| Late (6-24h) | Lower Incidence | Higher Incidence | 0.41 (0.28 to 0.62)[5] | Palonosetron is superior in preventing late POV. | |
| Complete Response | 2-24h | 63% | 40% | Statistically Significant (p=0.023)[6] | Higher complete response with palonosetron. |
| Adverse Effects (Headache, Dizziness) | Overall | Comparable Incidence | Comparable Incidence | Not Statistically Significant[7] | Both drugs have similar safety profiles. |
Table 2: Palonosetron vs. Granisetron for PONV Prophylaxis
| Outcome Measure | Time Point | Palonosetron | Granisetron | Relative Risk (95% CI) | Key Findings |
| PONV Incidence | Early (0-24h) | Similar Incidence | Similar Incidence | Statistically Insignificant[8] | Both are equally effective in the early postoperative period. |
| Delayed (24-48h) | Lower Incidence | Higher Incidence | Statistically Significant (p<0.05)[8] | Palonosetron is more effective for long-term prevention. | |
| Complete Response | 24-48h | 90% | 66.6% | Statistically Significant (p<0.05)[8] | Palonosetron demonstrates a superior complete response in the delayed phase. |
| Adverse Effects (Headache, Dizziness) | Overall | Comparable Incidence | Comparable Incidence | Not Statistically Significant[9] | Safety profiles are similar between the two drugs. |
Table 3: Palonosetron vs. Ramosetron for PONV Prophylaxis
| Outcome Measure | Time Point | Palonosetron | Ramosetron | Relative Risk (95% CI) | Key Findings |
| PON, POV, PONV | Overall | No Significant Difference | No Significant Difference | Statistically Insignificant[1][2][10] | Overall efficacy is comparable between palonosetron and ramosetron. |
| Late POV (24-48h) | 24-48h | Lower Incidence | Higher Incidence | 0.604 (0.404 to 0.903)[10] | Palonosetron is more effective in preventing late POV. |
| Retching | Overall | Lower Incidence | Higher Incidence | 0.525 (0.390 to 0.707)[10] | Palonosetron is superior in preventing retching. |
| Subgroup Analysis (Timing of Administration) | Early Administration | Palonosetron more effective for early and late PON, and overall POV[10][11] | - | - | Efficacy is influenced by the timing of drug administration. |
| Late Administration | - | Ramosetron more effective for early PON[10][11] | - | Efficacy is influenced by the timing of drug administration. | |
| Adverse Effects (Headache, Dizziness) | Overall | Comparable Incidence | Comparable Incidence | Not Statistically Significant[2] | No significant difference in the safety profiles. |
Experimental Protocols
The methodologies of the randomized controlled trials included in the meta-analyses generally followed a standard structure.
Study Design
Most studies were prospective, randomized, double-blind, controlled clinical trials.[6][12][13]
Patient Population
-
Inclusion Criteria: Adult patients (typically 18 years or older) classified as American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgery under general anesthesia.[1][14][15] Some studies focused on specific high-risk populations, such as females undergoing laparoscopic gynecological surgeries.[6]
-
Exclusion Criteria: Patients with a known hypersensitivity to 5-HT3 antagonists, those who received antiemetic medication within 24 hours prior to surgery, pregnant or breastfeeding patients, and patients with significant hepatic or renal impairment.
Intervention
-
Palonosetron Group: Patients received a single intravenous dose of palonosetron, typically 0.075 mg.[1][16]
-
Comparator Groups:
-
Administration Timing: The study drug was typically administered intravenously as a single bolus before the induction of anesthesia.[8][16] Some meta-analyses conducted subgroup analyses based on whether the drug was given at the beginning or end of surgery.[1][2][10]
Outcome Measures
-
Primary Outcomes: The incidence of postoperative nausea (PON), postoperative vomiting (POV), and overall PONV within specific time intervals (e.g., 0-2h, 2-6h, 6-24h, 24-48h).[1][11][14]
-
Secondary Outcomes: The need for rescue antiemetics, complete response rates (defined as no PONV and no need for rescue medication), patient satisfaction scores, and the incidence of adverse effects such as headache, dizziness, and constipation.[6][12][15]
Statistical Analysis
Meta-analyses pooled data from individual RCTs using statistical models such as the random-effects model.[14][17] The summary metric was typically the relative risk (RR) with a 95% confidence interval (CI).[14][17] Heterogeneity among studies was assessed using the I² statistic.
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonists
Generalized Experimental Workflow
PRISMA Flow Diagram for Meta-Analysis
References
- 1. Efficacy of Palonosetron vs. Ramosetron for the Prevention of Postoperative Nausea and Vomiting: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Palonosetron and Ramosetron Compared for Effectiveness in Preventing Postoperative Nausea and Vomiting: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. Palonosetron and Ramosetron Compared for Effectiveness in Preventing Postoperative Nausea and Vomiting: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Randomised Study To Compare Palonosetron With Ondansetron for Prophylaxis of Postoperative Nausea and Vomiting (PONV) Following Laparoscopic Gynecological Surgeries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study Between Palonosetron and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. A Randomized Clinical Trial to Compare Efficacy of Palonosetron and Ondansetron for Prevention of Postoperative Nausea and Vomiting – A Clinical Trial | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of efficacy and safety between palonosetron and ondansetron to prevent postoperative nausea and vomiting in patients undergoing non-laparoscopic surgery: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study between ondansetron & palonosetron in prevention of post operative nausea vomiting operated under general anaesthesia: A randomised double blind study - Indian J Clin Anaesth [ijca.in]
- 16. irdim.net [irdim.net]
- 17. Comparison of efficacy and safety between palonosetron and ondansetron to prevent postoperative nausea and vomiting in patients undergoing laparoscopic surgery: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Palonosetron and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two commonly used 5-HT3 receptor antagonists: palonosetron (B1662849), a second-generation agent, and ondansetron (B39145), a first-generation agent. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these antiemetic drugs.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of palonosetron and ondansetron, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Palonosetron | Ondansetron |
| Half-life (t½) | ~40 hours[1][2] | 3-6 hours |
| Bioavailability (Oral) | 97%[3] | ~60%[4] |
| Plasma Protein Binding | ~62%[2] | 70-76% |
| Volume of Distribution (Vd) | ~8.3 L/kg[2] | ~160 L |
| Total Body Clearance | ~0.160 L/h/kg[2] | Varies with age and liver function |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from clinical studies conducted in healthy human volunteers. The methodologies employed in these studies are crucial for the interpretation of the data. Below are detailed descriptions of typical experimental protocols for determining the pharmacokinetics of palonosetron and ondansetron.
Palonosetron Pharmacokinetic Study Protocol
A representative study to evaluate the pharmacokinetics of palonosetron is typically designed as a single-center, open-label, randomized, crossover study.[1][3]
-
Subjects: Healthy adult male and female volunteers are recruited. Inclusion criteria typically include a body mass index within a normal range and no clinically significant abnormalities upon physical examination and laboratory tests.
-
Drug Administration: Subjects receive a single intravenous dose of palonosetron (e.g., 0.25 mg) or a single oral dose (e.g., 0.5 mg).[2][3] A washout period of at least one week separates the different treatment arms in a crossover design.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include collections at baseline (pre-dose), and then at 5, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[3]
-
Analytical Method: Plasma concentrations of palonosetron are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method provides the necessary sensitivity and specificity to quantify the drug in biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), volume of distribution (Vd), and total body clearance (CL).
Ondansetron Pharmacokinetic Study Protocol
Pharmacokinetic studies for ondansetron often employ a randomized, open-label, two-period crossover design to compare different formulations or to establish bioequivalence.[4]
-
Subjects: Healthy, non-smoking male and female volunteers are typically enrolled. A thorough medical history, physical examination, and laboratory screening are conducted to ensure the health of the participants.
-
Drug Administration: In a typical study, subjects receive a single oral dose of ondansetron (e.g., 8 mg).[4] The study is usually conducted under fasting conditions, with a standardized meal provided at a specified time post-dosing. A washout period of one week is maintained between the two study periods.
-
Blood Sampling: Blood samples are collected at various time points to characterize the plasma concentration profile of ondansetron. A representative sampling schedule would be pre-dose, and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours after drug administration.[5]
-
Analytical Method: The concentration of ondansetron in plasma samples is quantified using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Similar to palonosetron studies, non-compartmental methods are used to calculate the primary pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and CL) from the plasma concentration-time data.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
The diagram above illustrates a standard two-way crossover design for a comparative pharmacokinetic study. This design allows for each subject to serve as their own control, thereby reducing inter-individual variability.
References
- 1. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of palonosetron in combination with aprepitant in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. hyperemesis.org [hyperemesis.org]
Safety Operating Guide
Proper Disposal of (R,R)-Palonosetron Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (R,R)-Palonosetron Hydrochloride, a selective 5-HT3 receptor antagonist used in managing chemotherapy-induced nausea and vomiting, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, aligning with best practices and regulatory considerations.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound and any materials contaminated with it are treated as hazardous waste and are not disposed of through standard laboratory drains or as regular trash.
Hazard and Property Profile
A summary of the key characteristics of this compound is presented below to inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O · HCl |
| Molecular Weight | 332.9 g/mol [2] |
| Appearance | Crystalline solid[3] |
| Solubility | Soluble in ethanol (B145695), DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[3] |
| Hazard Classifications | Acute toxicity (oral, dermal, inhalation), Carcinogenicity (suspected)[1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects[2] |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the disposal of this compound in various forms encountered in a laboratory setting. Adherence to these procedures is critical for minimizing exposure and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat. For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection: If handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.[2]
Disposal of Unused or Expired Solid this compound
-
Containerization:
-
Place the original container with the unused or expired solid compound into a larger, sealable, and clearly labeled hazardous waste container.
-
If the original container is compromised, carefully transfer the solid into a new, compatible container. This should be done in a chemical fume hood to avoid inhalation of the powder.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area for hazardous waste.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound Solutions
-
Collection:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label the container with "Hazardous Waste," "this compound Solution," and list all solvent components and their approximate percentages.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS for collection and disposal. Do not pour any solutions containing this compound down the drain.[4]
-
Disposal of Contaminated Labware and Materials
This category includes items such as pipette tips, centrifuge tubes, gloves, bench paper, and empty vials.
-
Segregation:
-
Segregate grossly contaminated items (e.g., a vial with visible residue) from lightly contaminated items.
-
-
Collection of Grossly Contaminated Items:
-
Place items with significant residue into a designated hazardous waste container for solid waste.
-
-
Decontamination of Empty Vials and Glassware:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which palonosetron (B1662849) is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the glassware can typically be washed and reused. Consult with your institution's EHS for specific guidance.
-
-
Collection of Lightly Contaminated Disposables:
-
Place items such as used gloves, contaminated pipette tips, and bench paper into a dedicated, sealed plastic bag or container labeled as "Hazardous Waste" and with the name of the chemical.
-
-
Disposal:
-
Dispose of all collected contaminated solid waste through your institution's EHS-approved hazardous waste stream.
-
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert others in the immediate area and evacuate if necessary.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear the PPE as outlined above. For larger spills, respiratory protection may be necessary.
-
-
Contain and Absorb:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[4]
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad to collect the material.
-
-
Collect Waste:
-
Carefully sweep or scoop the absorbed material and contaminated items into a sealable hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[4]
-
Collect all cleaning materials as hazardous waste.
-
-
Label and Dispose:
-
Label the hazardous waste container with "Spill Debris," the chemical name, and the date.
-
Arrange for disposal through your institution's EHS.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures and understanding the associated hazards, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. This compound | C19H25ClN2O | CID 18651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
